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  • Product: 1-Bromo-4-propylcyclohexane
  • CAS: 91175-02-9

Core Science & Biosynthesis

Foundational

synthesis of 1-bromo-4-propylcyclohexane from propylcyclohexane

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Strategic Analysis The synthesis of 1-bromo-4-propylcyclohexane from propylcycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Analysis

The synthesis of 1-bromo-4-propylcyclohexane from propylcyclohexane presents a classic problem in regioselectivity. While direct functionalization of the alkane scaffold appears atom-economical, it is chemically flawed due to the inherent reactivity profiles of the C-H bonds.

The Selectivity Challenge

In the free-radical bromination of propylcyclohexane, the reactivity order of C-H bonds is Tertiary (C1) > Secondary (Ring C2-C4, Chain) > Primary (Chain Terminus) .

  • Thermodynamic Reality: The tertiary radical at C1 is significantly more stable (approx. 1600:1 selectivity factor for Br· over primary).

  • Result: Direct bromination predominantly yields 1-bromo-1-propylcyclohexane . Accessing the 4-position (a secondary site indistinguishable electronically from C2 and C3) requires bypassing this inherent bias.

The Recommended Solution

To achieve high purity and specific stereochemistry (e.g., trans-1-bromo-4-propylcyclohexane), this guide recommends an Indirect Oxidative Pathway . This approach establishes a functional handle at the 4-position via oxidation (simulating industrial "KA oil" processes) or utilizes a de novo construction from aromatic precursors, followed by stereocontrolled substitution.

Synthetic Pathways[1][2][3][4][5]

Pathway A: The Oxidative Functionalization Route (Industrial Logic)

This route mimics the industrial oxidation of cyclohexane to cyclohexanone, utilizing the statistical probability of secondary C-H activation followed by separation.

  • Oxidation: Propylcyclohexane is oxidized (using Co/Mn catalysts and O₂) to a mixture of propylcyclohexanols and propylcyclohexanones.

  • Isolation: 4-propylcyclohexanone is isolated via fractional distillation.

  • Stereoselective Reduction: The ketone is reduced to cis-4-propylcyclohexanol (Axial -OH) using a bulky hydride donor.

  • Nucleophilic Substitution: The alcohol is converted to trans-1-bromo-4-propylcyclohexane via an SN2 mechanism (Inversion of Configuration).

Pathway B: The Aromatization-Reduction Route (High Fidelity)

For laboratory-scale synthesis where starting material cost is secondary to purity, this route ensures 1,4-regiochemistry.

  • Dehydrogenation: Propylcyclohexane

    
     Propylbenzene.
    
  • Regioselective Bromination: Propylbenzene

    
     1-Bromo-4-propylbenzene (Para-selective).
    
  • Functional Group Swap: 1-Bromo-4-propylbenzene

    
     4-Propylphenol 
    
    
    
    4-Propylcyclohexanol.
  • Bromination: 4-Propylcyclohexanol

    
     1-Bromo-4-propylcyclohexane.[1]
    

Detailed Experimental Protocol

Target: Synthesis of trans-1-bromo-4-propylcyclohexane Precursor: 4-Propylcyclohexanone (Derived from Propylcyclohexane oxidation)

Step 1: Stereoselective Reduction to cis-4-Propylcyclohexanol

To obtain the thermodynamic trans-bromide, we must start with the kinetic cis-alcohol (axial hydroxyl) to utilize the SN2 inversion.

  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF.

  • Mechanism: The bulky hydride attacks the ketone from the less hindered equatorial face, forcing the hydroxyl group into the axial position.

Protocol:

  • Charge a flame-dried 500 mL 3-neck flask with 4-propylcyclohexanone (10.0 g, 71.3 mmol) and anhydrous THF (150 mL) under N₂.

  • Cool the solution to -78°C .

  • Add L-Selectride (1.0 M in THF, 80 mL, 80 mmol) dropwise over 45 minutes.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Cautiously add 3 M NaOH (30 mL) followed by 30% H₂O₂ (30 mL) to oxidize the organoboron byproducts.

  • Extraction: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields cis-4-propylcyclohexanol (Major isomer, >95:5 dr).

Step 2: Bromination to trans-1-Bromo-4-propylcyclohexane[6]
  • Reagents: Phosphorus Tribromide (PBr₃).

  • Mechanism: SN2 displacement of the activated hopromite intermediate. The axial -OH is displaced by bromide from the equatorial face.

Protocol:

  • Dissolve cis-4-propylcyclohexanol (5.0 g, 35 mmol) in anhydrous CH₂Cl₂ (50 mL) at 0°C.

  • Add PBr₃ (1.2 mL, 12.8 mmol - 0.36 eq) dropwise. Note: Stoichiometry is 1:3, but slight excess is common.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC/GC.

  • Quench: Pour mixture onto ice-water (100 mL) and neutralize with saturated NaHCO₃.

  • Workup: Separate phases. Extract aqueous layer with CH₂Cl₂. Dry organics over Na₂SO₄.[2]

  • Purification: Distillation under reduced pressure or column chromatography (100% Hexanes) to isolate the alkyl bromide.

Data Summary Table

ParameterValueNotes
Target Compound 1-Bromo-4-propylcyclohexaneTrans-isomer favored
Molecular Weight 205.14 g/mol
Expected Yield 65-75% (Step 2)Dependent on alcohol purity
Key Intermediate cis-4-PropylcyclohexanolCritical for stereocontrol
Reaction Type SN2 SubstitutionInversion of configuration

Mechanistic Visualization

The following diagram illustrates the stereochemical logic required to convert the propylcyclohexane scaffold into the specific trans-bromide isomer, highlighting the critical inversion step.

SynthesisPath cluster_fail Direct Bromination (Not Recommended) Start Propylcyclohexane (C9H18) Oxidation Oxidation (Co/Mn, O2) Start->Oxidation Non-selective C-H Activation Direct Direct Radical Bromination Start->Direct Ketone 4-Propylcyclohexanone (Achiral) Oxidation->Ketone Distillation Reduction L-Selectride Reduction (Steric Control) Ketone->Reduction Kinetic Control CisAlcohol cis-4-Propylcyclohexanol (Axial -OH) Reduction->CisAlcohol Hydride Attack (Equatorial) Bromination PBr3 Bromination (SN2 Inversion) CisAlcohol->Bromination Activation Target trans-1-Bromo-4-propylcyclohexane (Equatorial -Br) Bromination->Target Backside Attack WrongProduct 1-Bromo-1-propylcyclohexane (Tertiary Product) Direct->WrongProduct

Figure 1: Stereoselective synthesis pathway contrasted with the non-selective direct bromination route.

References

  • Selectivity in Radical Halogenation

    • Title: Selectivity in Free Radical Reactions: Bromination vs. Chlorination[3][4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of 4-Alkylcyclohexyl Bromides: Title: Preparation of 4-alkylcyclohexyl bromides via PBr3 Source: ChemicalBook / Patent Liter
  • Stereoselective Reduction of Cyclohexanones

    • Title: Use of L-Selectride for the Synthesis of Axial Alcohols
    • Source: Brown, H. C., & Krishnamurthy, S. (1972). Journal of the American Chemical Society.
    • URL:[Link]

  • General Cyclohexyl Bromide Synthesis

    • Title: Cyclohexyl bromide synthesis from cyclohexanol[6]

    • Source: PrepChem
    • URL:[Link]

Sources

Exploratory

Foreword: Decoding Molecular Architecture Through Magnetic Resonance

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-propylcyclohexane: A Senior Application Scientist's Perspective In the landscape of modern drug discovery and organic chemistry, the precise elucidation of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-propylcyclohexane: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and organic chemistry, the precise elucidation of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-bromo-4-propylcyclohexane, a substituted cyclohexane that serves as an excellent model for understanding the intricate interplay of conformational dynamics and their manifestation in an NMR spectrum. As Senior Application Scientists, our goal is to move beyond mere spectral interpretation and delve into the causality behind the observed phenomena, offering insights that are both theoretically sound and practically applicable for researchers in the field.

This document is structured to provide a logical progression from fundamental principles to a detailed predictive analysis of 1-bromo-4-propylcyclohexane. We will explore the conformational isomers, predict chemical shifts and coupling constants, and simulate the expected ¹H NMR spectra for both cis and trans isomers. Furthermore, a detailed experimental protocol is provided to serve as a self-validating system for the acquisition of high-quality NMR data.

Foundational Principles: Conformational Dynamics of 1,4-Disubstituted Cyclohexanes

The cyclohexane ring is not a planar hexagon; it predominantly adopts a strain-free "chair" conformation. In a 1,4-disubstituted cyclohexane like 1-bromo-4-propylcyclohexane, the substituents can be arranged in two possible diastereomeric forms: cis and trans. The orientation of these substituents as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) has a profound impact on the molecule's stability and, consequently, its ¹H NMR spectrum.

  • Cis Isomer: Both substituents are on the same face of the ring. In a chair conformation, this necessitates one substituent being in an axial position and the other in an equatorial position. The ring can flip to an alternative chair conformation where the axial substituent becomes equatorial and vice-versa.

  • Trans Isomer: The substituents are on opposite faces of the ring. This allows for both substituents to be in equatorial positions (the more stable conformation) or both in axial positions (a much less stable conformation).

The relative stability of these conformations is governed by steric interactions. Bulky substituents preferentially occupy the more spacious equatorial positions to minimize 1,3-diaxial interactions. The propyl group is sterically bulkier than the bromine atom. Therefore, the most stable conformation for both isomers will be the one where the propyl group is equatorial.

At room temperature, the chair conformations are in rapid equilibrium.[1] However, the observed NMR spectrum is a weighted average of the spectra of the individual conformers. For 1-bromo-4-propylcyclohexane, the equilibrium will heavily favor the conformer with the equatorial propyl group.

Predictive ¹H NMR Analysis of 1-Bromo-4-propylcyclohexane

The ¹H NMR spectrum of 1-bromo-4-propylcyclohexane is expected to be complex due to the number of chemically non-equivalent protons and the rigid chair-like structure which leads to distinct axial and equatorial proton signals. We will analyze the expected spectra for the more stable conformers of both the cis and trans isomers.

Chemical Shifts (δ)

The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms, like bromine, deshield nearby protons, causing them to resonate at a lower field (higher ppm value). Protons in axial positions are generally more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for the Major Conformer of trans-1-Bromo-4-propylcyclohexane

Proton(s)PositionPredicted Chemical Shift (δ, ppm)Rationale
H-1Axial~4.1 - 4.3Attached to the carbon bearing the electronegative bromine atom, leading to significant deshielding. The axial position results in a slightly higher field shift compared to an equatorial counterpart.
H-2, H-6 (axial)Axial~1.3 - 1.5Standard cyclohexane axial proton region.
H-2, H-6 (equatorial)Equatorial~2.0 - 2.2Deshielded relative to axial protons.
H-3, H-5 (axial)Axial~1.1 - 1.3Further from the bromine, so less deshielded.
H-3, H-5 (equatorial)Equatorial~1.8 - 2.0Deshielded relative to axial protons.
H-4Axial~1.2 - 1.4Methine proton adjacent to the propyl group.
-CH₂- (propyl)-~1.2 - 1.4Methylene group of the propyl chain.
-CH₂- (propyl)-~1.3 - 1.5Methylene group of the propyl chain.
-CH₃ (propyl)-~0.9Terminal methyl group, typically at a high field.

Table 2: Predicted ¹H NMR Chemical Shifts for the Major Conformer of cis-1-Bromo-4-propylcyclohexane

Proton(s)PositionPredicted Chemical Shift (δ, ppm)Rationale
H-1Equatorial~3.8 - 4.0Attached to the carbon with bromine. The equatorial position leads to a slightly lower field shift compared to its axial counterpart.
H-2, H-6 (axial)Axial~1.4 - 1.6Standard cyclohexane axial proton region.
H-2, H-6 (equatorial)Equatorial~1.9 - 2.1Deshielded relative to axial protons.
H-3, H-5 (axial)Axial~1.2 - 1.4Further from the bromine.
H-3, H-5 (equatorial)Equatorial~1.7 - 1.9Deshielded relative to axial protons.
H-4Axial~1.3 - 1.5Methine proton adjacent to the propyl group.
-CH₂- (propyl)-~1.2 - 1.4Methylene group of the propyl chain.
-CH₂- (propyl)-~1.3 - 1.5Methylene group of the propyl chain.
-CH₃ (propyl)-~0.9Terminal methyl group.
Spin-Spin Splitting and Coupling Constants (J)

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons according to the n+1 rule. The coupling constant, J, is a measure of the interaction between two protons and is dependent on the dihedral angle between them, as described by the Karplus relationship.[4][5][6]

  • Large Coupling (J_ax-ax): Protons in a trans-diaxial relationship (180° dihedral angle) exhibit a large coupling constant, typically in the range of 10-13 Hz.[7][8]

  • Small Coupling (J_ax-eq and J_eq-eq): Axial-equatorial and equatorial-equatorial protons have gauche relationships (dihedral angles of ~60°) and thus show smaller coupling constants, typically 2-5 Hz.[7]

Predicted Splitting Patterns:

  • H-1 (axial, trans isomer): This proton is coupled to two axial and two equatorial protons on C-2 and C-6. It is expected to appear as a multiplet, likely a triplet of triplets, with large axial-axial couplings and smaller axial-equatorial couplings.

  • H-1 (equatorial, cis isomer): This proton is coupled to two axial and two equatorial protons on C-2 and C-6. It will also be a multiplet, but with only small gauche couplings.

  • Cyclohexane Ring Protons: The protons on C-2, C-3, C-5, and C-6 will show complex splitting patterns due to coupling with their geminal and vicinal neighbors.

  • Propyl Group Protons: The methylene protons will be triplets, and the terminal methyl group will be a triplet.

Visualizing the Molecular Structure and NMR Parameters

Diagrams are essential for visualizing the relationships between molecular structure and NMR data.

Caption: Chair conformation of trans-1-bromo-4-propylcyclohexane.

Caption: Chair conformation of cis-1-bromo-4-propylcyclohexane.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To validate the predictive analysis, a high-resolution ¹H NMR spectrum must be acquired. The following protocol outlines the key steps to ensure data integrity and accuracy.

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-bromo-4-propylcyclohexane for structural elucidation and conformational analysis.

Materials:

  • 1-bromo-4-propylcyclohexane sample (ensure purity)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing standard ¹H NMR experiments.

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of 1-bromo-4-propylcyclohexane directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. c. Gently vortex the mixture until the sample is fully dissolved. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration: a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and resolving fine coupling patterns. Aim for a narrow and symmetrical TMS peak.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. d. Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration. e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the splitting patterns and measure the coupling constants.

G A Sample Preparation B Instrument Setup & Calibration A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Conclusion and Outlook

The ¹H NMR spectrum of 1-bromo-4-propylcyclohexane provides a rich tapestry of information that, when carefully unraveled, reveals the molecule's precise stereochemistry and conformational preferences. This guide has laid out a systematic approach to predict and interpret this complex spectrum, grounded in the fundamental principles of NMR theory. The interplay of chemical shifts, driven by inductive effects and anisotropic shielding, and spin-spin coupling, governed by the Karplus relationship, allows for a detailed three-dimensional picture of the molecule to be constructed.

For the drug development professional, this level of detailed structural analysis is not merely an academic exercise. The conformation of a molecule can profoundly influence its biological activity, dictating how it interacts with its target receptor. A thorough understanding of the conformational landscape, as provided by NMR, is therefore a critical component of rational drug design. The protocols and analytical frameworks presented herein are designed to be a robust and reliable resource for researchers seeking to harness the full power of NMR spectroscopy in their scientific endeavors. The next logical step would be to perform 2D NMR experiments, such as COSY and HSQC, to unambiguously assign all proton and carbon signals, further solidifying the structural elucidation.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Cremer, D., & Ponder, J. W. (2019). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 24(15), 2749. [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.
  • PubChem. (n.d.). 1-Bromo-4-propylcyclohexane. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • University of Cambridge. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Dr. AK Chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Scribd. (n.d.). A. Cis-Trans Isomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. Photochemical & Photobiological Sciences, 18(5), 1135-1140. [Link]

  • Nickon, A., et al. (1963). Chemical Shifts of Axial and Equatorial α-Protons in the N.m.r. of Steroidal α-Haloketones. Journal of the American Chemical Society, 85(13), 2043–2044.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]

  • University of Bristol. (n.d.). Karplus Equations. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Pearson. (2024). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty.... Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

  • MDPI. (n.d.). An NMR Database for Organic and Organometallic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Brainly. (2023). How does NMR distinguish between axial and equatorial protons?. Retrieved from [Link]

  • UC Irvine. (2011, December 1). Lecture 14. Spin-Spin Coupling in Stereochemistry and Structure Determination [Video]. YouTube. [Link]

  • NMR Wiki. (2010). Databases. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 1-Bromo-4-methylcyclohexane, cis + trans, 97% 5 g. Retrieved from [Link]

Sources

Foundational

Technical Analysis: Stereochemical & Conformational Dynamics of 1-Bromo-4-Propylcyclohexane

Executive Summary This technical guide provides a comprehensive analysis of the cis and trans isomers of 1-bromo-4-propylcyclohexane, focusing on their conformational thermodynamics, synthetic pathways, and reactivity pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the cis and trans isomers of 1-bromo-4-propylcyclohexane, focusing on their conformational thermodynamics, synthetic pathways, and reactivity profiles. For researchers in drug development and organic synthesis, understanding the stereochemical behavior of this disubstituted cyclohexane is critical, as the propyl group acts as a "conformational anchor," dictating the spatial orientation of the bromine substituent and thereby controlling reaction kinetics and metabolic stability.

Conformational Thermodynamics & Stability

The stereochemical behavior of 1-bromo-4-propylcyclohexane is governed by the steric requirements of its substituents. The cyclohexane ring exists in a dynamic equilibrium between chair conformers, but the equilibrium position is heavily biased by the A-values (conformational free energies) of the substituents.

A-Value Analysis

The A-value represents the energy difference between the axial and equatorial positions for a monosubstituted cyclohexane (


).
SubstituentA-Value (kcal/mol)Steric Implication
Propyl (-C

H

)
~2.15 Acts as a conformational lock. Highly prefers equatorial.
Bromine (-Br) 0.38 Moderate preference for equatorial.
Isomer Stability

Because the propyl group has a significantly higher A-value, it effectively "locks" the ring conformation, forcing the propyl group into the equatorial position. This dictates the orientation of the bromine atom for each isomer.

  • Trans Isomer (Thermodynamic Product):

    • Configuration: Propyl (equatorial) / Bromine (equatorial).

    • Stability: Most stable.[1] Both substituents occupy the sterically favorable equatorial positions.

    • Energy Penalty: ~0 kcal/mol (relative minimum).

  • Cis Isomer (Kinetic/Less Stable):

    • Configuration: Propyl (equatorial) / Bromine (axial).

    • Stability: Less stable due to 1,3-diaxial interactions between the axial bromine and axial hydrogens at C3 and C5.

    • Energy Penalty: ~0.38 kcal/mol (derived from Br A-value).

Conformational Energy Landscape (Graphviz)

Conformation cluster_0 Relative Stability Hierarchy Trans_EE Trans Isomer (Diequatorial) Most Stable Trans_AA Trans Isomer (Diaxial) Highly Unstable (+2.5 kcal/mol) Trans_EE->Trans_AA Ring Flip (Disfavored) Cis_EA Cis Isomer (Propyl-eq, Br-ax) Moderately Stable (+0.4 kcal/mol) Cis_AE Cis Isomer (Propyl-ax, Br-eq) Unstable (+2.1 kcal/mol) Cis_EA->Cis_AE Ring Flip (Disfavored)

Figure 1: Conformational energy landscape. The propyl group effectively locks the conformation, making the Trans-EE and Cis-EA conformers the dominant species for their respective isomers.

Synthesis & Stereocontrol: The Appel Protocol

To selectively synthesize the cis or trans isomer, one cannot rely on non-specific halogenation. The most reliable method utilizes the Appel Reaction on the corresponding 4-propylcyclohexanol diastereomer. This reaction proceeds via an S


2 mechanism , resulting in stereochemical inversion.[2]
Retrosynthetic Logic
  • Target: cis-1-bromo-4-propylcyclohexane (Br-axial).

  • Precursor: trans-4-propylcyclohexanol (OH-equatorial).

  • Mechanism: S

    
    2 inversion at C1.
    
Experimental Protocol: Appel Bromination

Objective: Synthesis of cis-1-bromo-4-propylcyclohexane from trans-4-propylcyclohexanol.

Reagents:

  • trans-4-propylcyclohexanol (1.0 eq)

  • Triphenylphosphine (PPh

    
    , 1.5 eq)
    
  • Carbon Tetrabromide (CBr

    
    , 1.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add trans-4-propylcyclohexanol (10 mmol) and dissolve in anhydrous DCM (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add CBr

    
     (15 mmol) and stir for 10 minutes.
    
  • Reaction: Add PPh

    
     (15 mmol) portion-wise over 20 minutes to control the exotherm. The solution will turn slightly yellow.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (lower R

    
    ) should disappear.
    
  • Workup: Quench with saturated NaHCO

    
     (20 mL). Extract with DCM (3 x 30 mL). Dry organic layer over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. The byproduct, triphenylphosphine oxide (Ph

    
    P=O), will precipitate as a white solid. Triturate with cold pentane and filter. Purify the filtrate via flash column chromatography (100% Hexanes) to isolate the bromide.
    
Synthesis Workflow Diagram

Synthesis Start Start: trans-4-propylcyclohexanol (OH equatorial) Reagents Add PPh3 + CBr4 (DCM, 0°C) Start->Reagents Intermediate Oxyphosphonium Intermediate (Good Leaving Group) Reagents->Intermediate Activation Transition SN2 Backside Attack by Br- Intermediate->Transition Product Product: cis-1-bromo-4-propylcyclohexane (Br axial, Inversion of Config) Transition->Product Stereoinversion

Figure 2: Synthetic pathway for the stereoselective formation of the cis-bromide via the Appel reaction.

Analytical Characterization (NMR Spectroscopy)[5]

Distinguishing the isomers requires careful analysis of the proton NMR signal at the C1 position (the methine proton geminal to bromine).

H1 Chemical Shift & Coupling Constants

The conformation (locked by the propyl group) dictates the coupling constants (


) based on the Karplus relationship.
FeatureTrans Isomer (Br-eq, H-ax)Cis Isomer (Br-ax, H-eq)
H1 Orientation Axial Equatorial
Chemical Shift (

)
3.6 – 3.9 ppm (Upfield)4.1 – 4.5 ppm (Downfield)
Splitting Pattern tt (Triplet of Triplets) Pentet (Narrow Multiplet)
Coupling (

)
Large

(~11-12 Hz) with C2/C6-axSmall

(~3-4 Hz) with C2/C6-eq
Small

(~3-4 Hz)Small

(~3-4 Hz)
Signal Width (

)
Broad (> 25 Hz)Narrow (< 12 Hz)

Diagnostic Rule: If the H1 signal is a wide multiplet (width > 20Hz), the proton is axial, indicating the bromine is equatorial (trans isomer). If the signal is narrow, the proton is equatorial, indicating the bromine is axial (cis isomer).

Reactivity Profile: E2 Elimination Kinetics

The reactivity difference between these isomers in dehydrohalogenation (E2 elimination) is drastic and serves as a classic textbook example of stereoelectronic effects.

The Anti-Periplanar Requirement

E2 elimination requires the leaving group (Br) and the


-hydrogen to be anti-periplanar  (dihedral angle of 180°). This geometry is only possible when both the H and Br are in axial  positions.
Kinetic Comparison
  • Cis Isomer (Fast Reacting):

    • Conformation: Propyl-eq / Br-axial.

    • Mechanism: The bromine is already axial. The adjacent carbons (C2/C6) have axial hydrogens available.[1]

    • Result: Rapid elimination to form 4-propylcyclohexene.

    • Relative Rate:

      
      .
      
  • Trans Isomer (Slow Reacting):

    • Conformation: Propyl-eq / Br-equatorial.

    • Mechanism: The bromine is equatorial.[3][4] Anti-periplanar elimination is geometrically impossible in this conformer.

    • Pathway: The molecule must ring-flip to the high-energy diaxial conformer (Propyl-ax / Br-ax) to react. Because the equilibrium concentration of this conformer is extremely low (due to the propyl A-value), the reaction is exceedingly slow.

    • Relative Rate:

      
      .
      

Reactivity Cis Cis Isomer (Br-Axial) Transition_Cis Transition State (Anti-Periplanar Geometry Accessible) Cis->Transition_Cis Fast (k_cis) Trans Trans Isomer (Br-Equatorial) Transition_Trans Ring Flip Required (High Energy Barrier) Trans->Transition_Trans Slow Equilibrium Product Product: 4-propylcyclohexene Transition_Cis->Product Transition_Trans->Product Slow (k_trans)

Figure 3: Kinetic pathways for E2 elimination. The cis isomer reacts directly, while the trans isomer faces a significant conformational barrier.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • PubChem Compound Summary. (2024). "1-Bromo-4-propylcyclohexane."[5][6][7][8][9] National Center for Biotechnology Information. Link

  • Master Organic Chemistry. (2019). "Cyclohexane Chair Conformation Stability: A-Values." Link

Sources

Exploratory

Technical Guide: Synthesis and Strategic Application of 1-Bromo-4-Propylcyclohexane

The following technical guide details the synthesis, characterization, and application of 1-bromo-4-propylcyclohexane , the critical precursor for the (4-propylcyclohexyl)magnesium bromide Grignard reagent. Strategic Imp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 1-bromo-4-propylcyclohexane , the critical precursor for the (4-propylcyclohexyl)magnesium bromide Grignard reagent.

Strategic Importance in Chemical Development

In the landscape of drug discovery and advanced materials (specifically liquid crystals), the 4-propylcyclohexyl moiety is a privileged structural motif. It serves as a lipophilic spacer that imparts rigidity and defined stereochemistry to pharmacophores.

The generation of the corresponding Grignard reagent, (4-propylcyclohexyl)magnesium bromide , is the primary gateway to installing this motif. However, the efficacy of this metallation is strictly governed by the quality and stereochemical purity of the starting material: 1-bromo-4-propylcyclohexane .

This guide departs from standard "recipe" formats to analyze the stereochemical engineering required to synthesize this halide efficiently. We focus on the Appel Reaction as the superior methodology for research-scale synthesis due to its stereospecificity (Walden inversion), allowing precise control over the axial/equatorial orientation of the halogen—a critical factor in the kinetics of subsequent Grignard formation.

Retrosynthetic Logic & Stereochemical Control

The synthesis hinges on the nucleophilic substitution of 4-propylcyclohexanol . A critical decision must be made regarding the starting alcohol's configuration, as the bromination method dictates the product's geometry.

  • Thermodynamic Stability: The trans-1-bromo-4-propylcyclohexane (diequatorial) is thermodynamically more stable than the cis-isomer (axial bromine).

  • Kinetic Control (Appel/PBr3): These SN2 reactions proceed with inversion .[1]

    • Trans-alcohol

      
      Cis-bromide (Axial Br).
      
    • Cis-alcohol

      
      Trans-bromide (Equatorial Br).
      

Therefore, to access the thermodynamically stable trans-bromide via an SN2 route, one must source or synthesize the cis-alcohol. Conversely, using commercially available trans-rich alcohol mixtures with SN2 conditions yields the cis-bromide (axial), which is often more reactive in Grignard formation due to the release of 1,3-diaxial strain upon carbon-magnesium bond formation.

Pathway Visualization

The following diagram outlines the stereochemical flow from ketone to Grignard reagent.

SynthesisPathway Ketone 4-Propylcyclohexanone CisAlc cis-4-Propylcyclohexanol (Axial OH) Ketone->CisAlc L-Selectride (Kinetic Red.) TransAlc trans-4-Propylcyclohexanol (Equatorial OH) Ketone->TransAlc NaBH4 (Thermodynamic Red.) TransBr trans-1-Bromo-4-propylcyclohexane (Equatorial Br - Stable) CisAlc->TransBr Appel Reaction (Inversion) CisBr cis-1-Bromo-4-propylcyclohexane (Axial Br - Reactive) TransAlc->CisBr Appel Reaction (Inversion) Grignard (4-Propylcyclohexyl)MgBr (Fluxional Stereochem) TransBr->Grignard Mg, THF (Radical Mechanism) CisBr->Grignard Mg, THF (Faster Initiation)

Caption: Stereochemical inversion pathways during the synthesis of 1-bromo-4-propylcyclohexane and subsequent Grignard formation.

Protocol: Synthesis via Appel Reaction

We prioritize the Appel Reaction (PPh3 / CBr4) over HBr or PBr3 because it avoids strong acidic conditions that can induce hydride shifts or elimination reactions (E1) common in cyclohexyl systems.

Materials
ReagentEquiv.[2][3][4][5][6]RoleKey Property
4-Propylcyclohexanol 1.0SubstrateDry, mixture or pure isomer
Carbon Tetrabromide (CBr4) 1.25Bromine SourceLight sensitive
Triphenylphosphine (PPh3) 1.25ActivatorOxygen sensitive
Dichloromethane (DCM) SolventMediumAnhydrous, 0.2 M conc.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel. Charge with 4-propylcyclohexanol and anhydrous DCM . Cool to 0°C .

  • Reagent Addition: Add CBr4 to the stirred solution. Ensure complete dissolution.

  • Activation: Dissolve PPh3 in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why? The reaction is exothermic.[5] Controlling the rate prevents thermal elimination side-products (cyclohexenes).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the alcohol peak and the emergence of the bromide (shorter retention time on non-polar columns).

  • Workup (The Triphenylphosphine Oxide Challenge):

    • The reaction produces stoichiometric Triphenylphosphine Oxide (TPPO), which is difficult to remove.

    • Precipitation Method: Add n-heptane (equal volume to DCM) to the reaction mixture. Concentrate the solution on a rotary evaporator to remove most DCM. The TPPO will precipitate as a white solid.

    • Filter through a pad of silica gel or Celite. Wash the cake with n-heptane.

  • Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography (100% Hexanes).

    • Target: 1-bromo-4-propylcyclohexane is a clear, colorless oil.

Application: Grignard Reagent Formation

Once the bromide is isolated, converting it to the Grignard reagent requires strict anhydrous techniques.[4][7] The reaction occurs at the magnesium surface via a Single Electron Transfer (SET) mechanism, involving radical intermediates.

The "Radical Surface" Mechanism

Unlike solution-phase SN2, Grignard formation involves radical species adsorbed on the Mg surface. This has two implications:

  • Stereochemical Scrambling: The carbon-magnesium bond is not statically fixed; the radical intermediate can planarize or invert. Consequently, the resulting Grignard is often a mixture of conformational isomers, regardless of the starting bromide purity.

  • Wurtz Coupling: The radical R• can react with R-Br to form R-R dimers (4,4'-dipropylbicyclohexyl). This is the primary impurity.

GrignardMechanism cluster_surface Magnesium Surface Interface Mg_Surface Mg(0) Lattice SET1 SET Step 1 (e- transfer) Mg_Surface->SET1 RBr R-Br (Solution) RBr->SET1 RadicalPair [R• •MgBr] Surface Adsorbed SET1->RadicalPair Grignard R-Mg-Br (Solvated) RadicalPair->Grignard Recombination Dimer R-R Dimer (Wurtz Side-Product) RadicalPair->Dimer Coupling w/ R-Br

Caption: SET mechanism on Mg surface showing the divergence between successful Grignard formation and Wurtz coupling.

Optimized Protocol
  • Activation: Place Mg turnings (1.2 equiv) in a dry flask. Dry stir under N2 for 20 mins. Add a crystal of Iodine (I2) and heat gently until purple vapor sublimes, etching the Mg oxide layer.

  • Solvent: Use THF (Tetrahydrofuran).[4] THF coordinates to Mg more strongly than diethyl ether, stabilizing the secondary Grignard species, though it can slightly increase Wurtz coupling.

  • Initiation: Add 10% of the 1-bromo-4-propylcyclohexane solution. Wait for exotherm/turbidity.

  • Addition: Add the remaining bromide dropwise to maintain a gentle reflux.

  • Titration: Titrate the final solution using salicylaldehyde phenylhydrazone or iodine to determine the exact molarity (typically 0.8 – 1.2 M).

References

  • Synthesis of 4-propylcyclohexanol derivatives: PrepChem. "Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol". Available at: [Link]

  • Appel Reaction Mechanism & Stereochemistry: Wikipedia/Organic Chemistry Portal. "Appel reaction".[8][9][10] Available at: [Link]

  • Grignard Reagent Formation & Surface Chemistry: Walborsky, H. M.[2] "Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction." Accounts of Chemical Research, 1990.[2] Available at: [Link]

  • Stereochemical Stability of Cyclohexyl Grignards: MIT DSpace. "Preparation and reactions of medium-ring Grignard reagent". Available at: [Link] (Note: Generalized reference for cyclohexyl Grignard behavior).

  • General Properties of 1-Bromo-4-propylcyclohexane: PubChem. "1-Bromo-4-propylcyclohexane Compound Summary". Available at: [Link]

Sources

Exploratory

Technical Monograph: 1-Bromo-4-Propylcyclohexane

Stereochemistry, Synthesis, and Application in Liquid Crystal Design Executive Summary 1-Bromo-4-propylcyclohexane is a critical halogenated cycloaliphatic intermediate, predominantly utilized in the synthesis of nematic...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemistry, Synthesis, and Application in Liquid Crystal Design

Executive Summary

1-Bromo-4-propylcyclohexane is a critical halogenated cycloaliphatic intermediate, predominantly utilized in the synthesis of nematic and smectic liquid crystals (LCs). Its structural rigidity and conformational flexibility make it an ideal core scaffold for mesogenic compounds.

This guide addresses the specific stereochemical requirements of this compound, distinguishing between the thermodynamic (trans) and kinetic (cis) isomers, and provides validated protocols for its synthesis and characterization.

Chemical Identification & CAS Registry

The stereochemistry of 1-bromo-4-propylcyclohexane is non-trivial. The generic CAS number refers to the unspecified stereoisomer or mixture, while specific registry numbers exist for the cis and trans forms.

Table 1: Chemical Identity & Registry Data

Chemical NameStereochemistryCAS Registry NumberMolecular FormulaMolecular Weight
1-Bromo-4-propylcyclohexane Generic / Mixture91175-02-9 C₉H₁₇Br205.14 g/mol
trans-1-Bromo-4-propylcyclohexanetrans (Diequatorial)94590-09-7 C₉H₁₇Br205.14 g/mol
cis-1-Bromo-4-propylcyclohexanecis (Axial-Equatorial)187804-80-4 C₉H₁₇Br205.14 g/mol
Stereochemical Analysis & Conformational Logic

For applications in liquid crystals, the trans-isomer is the requisite structure. Liquid crystalline phases (mesophases) require rod-like (calamitic) molecules to maintain anisotropic order.

  • Trans-Isomer (Thermodynamic): Both the propyl group and the bromine atom occupy equatorial positions in the chair conformation. This minimizes 1,3-diaxial interactions, resulting in a linear, extended geometry essential for packing in nematic phases.

  • Cis-Isomer (Kinetic): One substituent must occupy an axial position.[1] Since the propyl group is bulkier (

    
    -value 
    
    
    
    1.75 kcal/mol) than bromine (
    
    
    -value
    
    
    0.38 kcal/mol), the conformer with equatorial propyl and axial bromine is preferred. However, this introduces a "kink" in the molecule, disrupting LC alignment.

Figure 1: Stereochemical Synthesis Logic The following diagram illustrates the inversion logic required to obtain the target trans-bromide from the readily available cis-alcohol.

Stereochemistry Start Start: 4-Propylcyclohexanone Reduction Reduction (NaBH4 or H2/Cat) Start->Reduction CisAlcohol cis-4-Propylcyclohexanol (Kinetic Product) Reduction->CisAlcohol Major Product (Axial Attack) TransAlcohol trans-4-Propylcyclohexanol (Thermodynamic Product) Reduction->TransAlcohol Minor Product Activation Activation (PPh3/CBr4) CisAlcohol->Activation TransAlcohol->Activation Inversion Sn2 Inversion Activation->Inversion Activation->Inversion Target TARGET: trans-1-Bromo-4-propylcyclohexane (Diequatorial) Inversion->Target Inversion of Config. Waste cis-Bromide (Undesired) Inversion->Waste Inversion to Cis

Caption: Synthesis pathway highlighting the necessity of starting with cis-alcohol to obtain trans-bromide via Sn2 inversion.

Synthesis Protocols

The synthesis of high-purity trans-1-bromo-4-propylcyclohexane relies on the Appel Reaction or Phosphorus Tribromide (PBr₃) bromination. Both methods proceed via an Sₙ2 mechanism, causing an inversion of configuration at the carbon center.

Protocol A: Appel Reaction (Recommended for High Stereospecificity)

This method converts cis-4-propylcyclohexanol to trans-1-bromo-4-propylcyclohexane under mild conditions.

Reagents:

  • Substrate: cis-4-Propylcyclohexanol (1.0 eq)

  • Reagent: Triphenylphosphine (PPh₃, 1.2 eq)

  • Halogen Source: Carbon Tetrabromide (CBr₄, 1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with cis-4-propylcyclohexanol and PPh₃ in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add CBr₄ portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C to prevent side reactions (elimination).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane eluent) or GC-MS.

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent. The PPh₃O byproduct will precipitate; remove by filtration. Purify the crude oil via silica gel flash chromatography (100% Hexanes) to isolate the pure trans-bromide.

Mechanism & Causality: The reaction proceeds through an oxyphosphonium intermediate. The bromide ion attacks the carbon from the backside (anti-bonding orbital), displacing the phosphine oxide leaving group. This ensures the cis stereochemistry of the alcohol is inverted to the trans geometry of the bromide.

Protocol B: PBr₃ Bromination (Scale-Up Alternative)

Suitable for larger batches but requires careful temperature control to minimize elimination to 4-propylcyclohexene.

  • Cool cis-4-propylcyclohexanol in DCM/Pyridine (cat.) to -10°C.

  • Add PBr₃ (0.35 eq) dropwise.

  • Stir at 0°C for 2 hours, then reflux for 1 hour.

  • Workup involves ice-water quench and extraction.

Characterization & Data Analysis

Distinguishing the isomers requires ¹H-NMR analysis, specifically focusing on the methine proton at the C1 position (H-C-Br).

Table 2: NMR Characterization Criteria

Featuretrans-Isomer (Target)cis-Isomer (Impurity)Mechanistic Explanation
H1 Proton Position AxialEquatorialIn the trans isomer, Br is equatorial, forcing the H1 proton axial.[1]
Coupling Pattern

(triplet of triplets)

(quintet-like)
Axial protons have large diaxial couplings (

Hz) and small axial-equatorial couplings.
Chemical Shift (

)
~3.9 - 4.1 ppm~4.5 - 4.7 ppmEquatorial protons are generally deshielded (downfield) relative to axial protons.
Applications in Drug & Material Sciences
Liquid Crystal Mesogens

1-Bromo-4-propylcyclohexane is a "tail" precursor. It is converted into a Grignard reagent and coupled with aryl nitriles or other cyclohexyl cores to form:

  • Bicyclohexyls (CCH class): Low-viscosity components for TFT-LCD mixtures.

  • Phenylcyclohexanes (PCH class): High birefringence components.

Figure 2: Grignard Coupling Workflow

Applications Bromide trans-1-Bromo-4-propylcyclohexane Grignard Grignard Formation (Mg / THF) Bromide->Grignard Retention of Config (Radical mechanism may scramble, careful control needed) Coupling Coupling Reaction (e.g., with cyclohexanone or aryl halide) Grignard->Coupling Product Liquid Crystal Core (trans,trans-4,4'-dialkylbicyclohexyl) Coupling->Product

Caption: Workflow for converting the bromide into functional liquid crystal cores.

Note on Grignard Formation: The formation of Grignard reagents from halocyclohexanes can lead to scrambling of stereochemistry due to radical intermediates on the magnesium surface. For strict stereocontrol, low temperatures or lithium-halogen exchange followed by magnesiation is often preferred in precision synthesis.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14047241, 1-Bromo-4-propylcyclohexane. Retrieved from [Link]

  • Appel, R. (1975).[2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational methodology for alcohol-to-halide inversion).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Kelly, S. M. (1995). "Liquid Crystals."[3] Ullmann's Encyclopedia of Industrial Chemistry. (Context for cyclohexyl bromide applications in LC synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of (4-Propylcyclohexyl)magnesium Bromide

Abstract The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] This application note provides a comprehensive, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] This application note provides a comprehensive, field-tested protocol for the preparation of a secondary alkyl Grignard reagent, (4-propylcyclohexyl)magnesium bromide, from 1-bromo-4-propylcyclohexane. We delve into the critical mechanistic considerations, experimental setup, reagent handling, and troubleshooting techniques essential for maximizing yield and ensuring operational safety. This guide is intended for researchers and process chemists in academic and industrial settings, offering both a step-by-step procedure and the causal logic behind each manipulation to foster a deeper understanding of this powerful organometallic transformation.

Introduction and Mechanistic Overview

Grignard reagents, with the general structure R-Mg-X, are potent nucleophiles and strong bases, formed by the reaction of an organic halide with magnesium metal.[2][3] The reaction fundamentally inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a strongly nucleophilic one. This "umpolung" is the source of its synthetic utility.

The formation of (4-propylcyclohexyl)magnesium bromide involves the insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-propylcyclohexane.[2] This process is understood to occur on the surface of the magnesium metal.[4] A passivating layer of magnesium oxide (MgO) typically coats the metal and must be disrupted for the reaction to commence.[5] This initiation phase, often subject to an induction period, is the most critical step of the synthesis.[5]

Once formed, the C-Mg bond is highly polarized, rendering the cyclohexyl carbon atom a potent carbanion equivalent.[6] A key to success is the use of an aprotic, anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7][8] The lone pair electrons from two ether molecules coordinate to the magnesium atom, forming a stabilizing complex that is crucial for both the reagent's formation and its reactivity.[6]

The primary challenge in any Grignard synthesis is the reagent's extreme sensitivity to protic sources, especially water. Grignard reagents are powerful bases that will be rapidly quenched by even trace amounts of water, abstracting a proton to form the corresponding alkane (propylcyclohexane in this case) and destroying the desired nucleophile.[3][9][10] Therefore, maintaining strictly anhydrous conditions is paramount.[5][9]

Materials and Reagents

Reagent / Material Grade Supplier Notes
1-Bromo-4-propylcyclohexane (C₉H₁₇Br)≥98%Major Chemical SupplierMolecular Weight: 205.14 g/mol .[11] Store under inert gas.
Magnesium TurningsHigh PurityMajor Chemical SupplierShould be shiny and free of excessive oxidation.
Anhydrous Diethyl Ether (Et₂O) or THFDri-Solv or equivalentMajor Chemical SupplierMust be anhydrous (<50 ppm H₂O). Use a freshly opened bottle or distill from a suitable drying agent.
Iodine (I₂)Reagent GradeMajor Chemical SupplierUsed as a chemical activator. A single small crystal is sufficient.
1,2-Dibromoethane (Optional)Reagent GradeMajor Chemical SupplierAlternative activator.[5] Use only a few drops.
Hydrochloric Acid (HCl)3 M, AqueousMajor Chemical SupplierFor reaction work-up.
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionMajor Chemical SupplierAlternative, milder quenching agent.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Chemical SupplierFor drying the organic phase.
Equipment
Three-neck round-bottom flask (250 mL)Oven- or flame-dried before use.
Reflux condenserOven- or flame-dried before use.
Pressure-equalizing addition funnelOven- or flame-dried before use.
Magnetic stirrer and stir bar
Heating mantle with controller
Inert gas supply (Nitrogen or Argon)With gas bubbler outlet.
Syringes and needlesOven-dried.
Rubber septa

Experimental Protocol

This protocol details the formation of the Grignard reagent and its subsequent reaction with a model electrophile, acetone, to yield 2-(4-propylcyclohexyl)propan-2-ol.

Phase 1: Rigorous Preparation for Anhydrous Conditions

The success of this reaction is critically dependent on the exclusion of atmospheric moisture.

  • Glassware Preparation: All glassware (flask, condenser, addition funnel) and the magnetic stir bar must be scrupulously cleaned and dried in an oven at >120 °C for at least 4 hours (overnight is preferred).

  • Assembly: Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from being drawn in as the glassware cools. Use high-vacuum grease on all joints to ensure a good seal.

  • Atmosphere: Maintain a gentle, positive flow of inert gas throughout the entire procedure. The gas outflow should be directed through an oil bubbler to monitor the flow rate and prevent back-diffusion of air.

Phase 2: Grignard Reagent Formation - (4-Propylcyclohexyl)magnesium Bromide
  • Magnesium Preparation: Place magnesium turnings (1.5 g, 61.7 mmol, 1.2 eq) into the cooled three-neck flask. Expert Tip: If the turnings appear dull, they can be gently crushed with a glass rod under an inert atmosphere to expose a fresh, reactive metal surface.[12]

  • Solvent Addition: Add approximately 10 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.[12]

  • Initiation: This is the most crucial and often challenging step.

    • Add a single small crystal of iodine to the flask.[13] The iodine reacts with the magnesium surface, chemically cleaning it of the passivating oxide layer.[7]

    • The reaction mixture may need gentle warming with a heat gun to initiate.[14] Watch for the characteristic signs of reaction: disappearance of the brown iodine color, formation of a cloudy/gray solution, and gentle bubbling from the magnesium surface, indicating the start of an exothermic reaction.[13]

    • If initiation is stubborn, a few drops of 1,2-dibromoethane can be added. The observation of ethylene gas bubbles confirms activation.[5][12]

  • Substrate Addition:

    • Prepare a solution of 1-bromo-4-propylcyclohexane (10.6 g, 51.4 mmol, 1.0 eq) in 40 mL of anhydrous diethyl ether in the addition funnel.

    • Once the reaction has clearly initiated, begin adding the bromide solution dropwise to the stirring magnesium suspension.

    • The reaction is highly exothermic.[5] The addition rate should be controlled to maintain a gentle reflux of the ether solvent (boiling point ~35 °C).[7][9] Have an ice-water bath ready to cool the flask if the reaction becomes too vigorous.[15]

  • Completion: After the addition is complete, the mixture should be a grayish, cloudy solution. Continue stirring and, if necessary, gently heat to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The reaction is complete when most of the shiny magnesium metal has been consumed.[13] Cool the solution to room temperature. The resulting solution of (4-propylcyclohexyl)magnesium bromide should be used immediately.[9][15]

Phase 3: Reaction with an Electrophile (Acetone)
  • Electrophile Preparation: Prepare a solution of dry acetone (3.0 g, 51.6 mmol, 1.0 eq) in 20 mL of anhydrous diethyl ether in the addition funnel.

  • Addition: Cool the Grignard reagent solution in an ice-water bath to 0 °C.

  • Slowly add the acetone solution dropwise to the stirred Grignard reagent. This reaction is also exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion. The reaction mixture will likely become a thick, gelatinous precipitate of the magnesium alkoxide salt.

Phase 4: Aqueous Work-up and Quenching
  • Quenching: Cool the reaction flask again in a large ice-water bath. CAUTION: The quenching process is exothermic and will generate flammable gases if unreacted magnesium is present.[13]

  • Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 50 mL) dropwise via the addition funnel. This will protonate the alkoxide and dissolve the magnesium salts. An alternative is to use cold 3M HCl, which is often more effective at dissolving the salts but can be more vigorous.[16]

  • Extraction: Transfer the entire mixture to a separatory funnel. If two clear layers do not form, add more diethyl ether and/or HCl solution.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 30 mL).

  • Combine all the organic extracts. Wash the combined organic phase with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude tertiary alcohol product, 2-(4-propylcyclohexyl)propan-2-ol. The product can then be purified by distillation or chromatography as needed.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to product isolation.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Formation cluster_reaction Phase 3: Reaction cluster_workup Phase 4: Work-up & Isolation prep1 Dry Glassware (Oven, >120°C) prep2 Assemble Hot & Cool Under N2/Ar prep1->prep2 form1 Add Mg Turnings & Anhydrous Ether prep2->form1 Inert Atmosphere form2 Initiate Reaction (Iodine, Gentle Heat) form1->form2 form3 Dropwise Addition of 1-bromo-4-propylcyclohexane form2->form3 form4 Reflux to Completion form3->form4 react1 Cool Grignard Reagent (0°C) form4->react1 Use Immediately react2 Dropwise Addition of Acetone Solution react1->react2 react3 Stir at Room Temperature react2->react3 work1 Quench with sat. NH4Cl (aq) at 0°C react3->work1 work2 Separate Layers & Extract Aqueous Phase work1->work2 work3 Combine, Wash, & Dry Organic Phase work2->work3 work4 Filter & Evaporate Solvent work3->work4 product Crude Product: 2-(4-propylcyclohexyl)propan-2-ol work4->product

Caption: Experimental workflow for the synthesis of 2-(4-propylcyclohexyl)propan-2-ol.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent.[7][10]2. Poor quality magnesium (oxidized surface).[5][7]3. Insufficient activation.1. Ensure all components are rigorously dried. Use freshly opened anhydrous solvent.2. Crush Mg turnings in situ under inert gas to expose a fresh surface.[12]3. Add another small crystal of iodine. Use a heat gun to gently warm a single spot. Add 1-2 drops of 1,2-dibromoethane.[12]
Reaction Starts then Stops 1. Moisture introduced during substrate addition.2. Substrate addition is too slow, causing the reaction to cool and stop.1. Check inert gas flow and septum seals. Ensure substrate solution is anhydrous.2. Increase addition rate slightly or apply gentle warming to maintain reflux.
Low Yield of Final Product 1. Incomplete Grignard formation.2. Grignard reagent was partially quenched by moisture or acidic impurities.3. Wurtz coupling side-reaction (R-X + R-MgX -> R-R).1. Ensure all magnesium has been consumed during the formation step.2. Re-verify anhydrous conditions. Ensure electrophile is pure and dry.3. Add the alkyl bromide solution to a larger volume of ether to maintain high dilution.
Formation of Propylcyclohexane The Grignard reagent reacted with a proton source (likely water) instead of the desired electrophile.[3][17]This is a definitive sign of moisture contamination. The entire protocol, especially the drying of glassware and solvent, must be reviewed and improved.

Safety Precautions

The Grignard reaction possesses significant hazards that must be managed with stringent safety protocols.

  • Pyrophoric & Water-Reactive Hazards: Grignard reagents can be pyrophoric and react violently with water, releasing flammable alkanes.[18] All operations must be conducted under a robust inert atmosphere. Never work alone.[19]

  • Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point and high vapor pressure.[9] All heating must be done using a heating mantle or water bath; open flames are strictly forbidden.[15] Ensure work is performed in a certified chemical fume hood.[18][19]

  • Exothermic Reactions: Both the formation and quenching steps are highly exothermic and can lead to a runaway reaction if additions are too rapid.[5][20] Maintain controlled addition rates and have an adequate cooling bath on standby at all times.[15][19]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[19] Nitrile gloves offer chemical resistance but are flammable; some protocols recommend fire-resistant Nomex gloves for handling organometallic reagents.[19]

  • Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a bucket of sand or powdered lime readily accessible for smothering a magnesium or organometallic fire. DO NOT use a water or CO₂ extinguisher on a magnesium fire.

References

  • Grignard Reaction - Web Pages. (n.d.). Retrieved from [Link]

  • Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Grignard Reaction. Organic Chemistry Lab. Retrieved from [Link]

  • Weldegirma, S. (2024). Experiment 7: The Grignard Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023). Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chem Survival. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-propylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Center for Lab Safety. Retrieved from [Link]

  • Quora. (2018). Why is anhydrous ether used in preparation of the Grignard reagent? Retrieved from [Link]

  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP). University of Connecticut. Retrieved from [Link]

  • Quora. (2022). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose? Retrieved from [Link]

  • Lim, N.-K., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Regenass, W., et al. (1994). Safety aspects of the process control of Grignard reactions. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-propylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-1-propylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-propylcyclohexane. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reaction kinetics of 1-bromo-4-propylcyclohexane with nucleophiles

Topic: Reaction Kinetics of 1-Bromo-4-Propylcyclohexane with Nucleophiles Welcome to the CycloKinetic Technical Center You are likely accessing this guide because your kinetic data for 1-bromo-4-propylcyclohexane is inco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Kinetics of 1-Bromo-4-Propylcyclohexane with Nucleophiles

Welcome to the CycloKinetic Technical Center

You are likely accessing this guide because your kinetic data for 1-bromo-4-propylcyclohexane is inconsistent, your yields are lower than predicted, or you are observing unexpected elimination products.

This substrate is a classic "biased" cyclohexane system.[1] Unlike simple alkyl halides, its reactivity is dictated almost entirely by conformational analysis rather than simple electronic effects.[1] The propyl group (


) acts as a conformational anchor (A-value 

1.6 kcal/mol), locking the ring into a specific geometry that determines whether the bromine leaving group is accessible or sterically dead.

Part 1: Diagnostic Troubleshooting (Interactive Logic)

Before adjusting your conditions, identify your specific failure mode using the logic tree below.

Troubleshooting Decision Tree

KineticTroubleshooting Start START: What is the primary issue? Issue1 Reaction is too slow / No reaction Start->Issue1 Issue2 Unexpected Product (Alkene vs Ether) Start->Issue2 CheckIso Check Isomer Purity (NMR) Issue1->CheckIso Rate k_obs < 10^-5 s^-1 CheckBase Check Nucleophile Basicity Issue2->CheckBase High Alkene Yield Trans Trans-Isomer Dominant (Diequatorial) CheckIso->Trans J(H1-H2) ~ 10-12 Hz Cis Cis-Isomer Dominant (Axial Br) CheckBase->Cis Using RO- / OH- Soln1 Diagnosis: Steric Lock. Trans-isomer cannot undergo E2 easily. Requires extreme conditions. Trans->Soln1 Soln2 Diagnosis: E2 Dominance. Axial Br + Strong Base = Fast Elimination. Switch to non-basic nucleophile (N3-, RS-). Cis->Soln2

Figure 1: Diagnostic logic flow for identifying kinetic bottlenecks in substituted cyclohexane reactions.

Part 2: The Core Issue – Stereochemical Gating

The most common support ticket we receive involves researchers purchasing a mixture of isomers and observing biphasic kinetics (a fast initial rate followed by a plateau). You must treat the cis and trans isomers as chemically distinct species.

The "Fast" Isomer: cis-1-bromo-4-propylcyclohexane[1]
  • Conformation: The bulky propyl group stays equatorial. This forces the bromine atom into the axial position.[2][3]

  • Reactivity (E2): The axial C-Br bond is anti-periplanar to the axial

    
    -hydrogens at C2 and C6.
    
  • Outcome: Extremely rapid E2 elimination with strong bases (e.g., NaOEt).[1]

  • Reactivity (SN2): The axial approach is hindered by 1,3-diaxial interactions, but backside attack is possible if the nucleophile is slim. However, E2 usually outcompetes SN2.[1]

The "Dead" Isomer: trans-1-bromo-4-propylcyclohexane[1]
  • Conformation: The propyl group is equatorial.[4] The bromine is also equatorial .

  • Reactivity (E2): There are no anti-periplanar hydrogens available.[1] The C-H bonds at C2/C6 are gauche to the C-Br bond.

  • Mechanism Requirement: For E2 to occur, the ring must flip to the unstable diaxial conformer (Propyl-axial, Br-axial). Because the propyl group has a high energetic penalty for being axial (~1.6 kcal/mol), the population of the reactive conformer is negligible.

  • Outcome: Reaction rates are often

    
     to 
    
    
    
    times slower than the cis isomer [1].

Part 3: Experimental Protocol – Kinetic Profiling

To determine the rate constant (


) and verify the isomer effects, use this self-validating NMR protocol. We recommend NMR over titration to simultaneously monitor isomer consumption.[1]
Protocol: Real-Time 1H-NMR Kinetics

Reagents:

  • Substrate: 1-bromo-4-propylcyclohexane (0.05 M)[1]

  • Nucleophile: Sodium Ethoxide (EtONa) (0.5 M, pseudo-first-order excess)[1]

  • Solvent: Deuterated Ethanol (EtOD)[1]

Workflow:

  • Baseline Acquisition:

    • Dissolve substrate in EtOD.[1]

    • Locate the H1 proton signal (methine proton attached to C-Br).[1]

    • Diagnostic:

      • Cis-isomer (Axial Br): H1 is equatorial.[1][5] Appears as a narrow multiplet (width ~6-8 Hz).[1]

      • Trans-isomer (Equatorial Br): H1 is axial.[1][2] Appears as a broad triplet of triplets (

        
         Hz).[1]
        
  • Reaction Initiation:

    • Add EtONa solution rapidly.

    • Insert into NMR probe pre-equilibrated to 25°C.[1]

  • Data Collection:

    • Acquire spectra every 60 seconds for 60 minutes.

    • Integrate the H1 peak of the starting material relative to an internal standard (e.g., hexamethyldisiloxane).

  • Analysis:

    • Plot

      
       vs. time.[1]
      
    • Linear Plot: Indicates a pure isomer.[1]

    • Curved Plot: Indicates a mixture.[1] The initial steep slope is the cis rate; the shallow tail is the trans rate.

Part 4: Comparative Data & Reference Tables

Use these values to benchmark your experimental results.

Table 1: Relative Reaction Rates (E2 Elimination)

Data normalized to t-butyl analogs, which behave similarly to propyl-locked systems [2].

Substrate IsomerConformation (Propyl-Br)Relative Rate (

)
Mechanistic Bottleneck
Cis Equatorial - Axial~500 - 1000 None (Ideal anti-periplanar geometry)
Trans Equatorial - Equatorial1 Requires Ring Flip (High

)
Table 2: Nucleophile Selection Guide

Select the reagent based on your desired pathway.

ReagentBasicity (

of conjugate)
NucleophilicityMajor Product (Cis Isomer)Major Product (Trans Isomer)
NaOEt / EtOH Strong (16)ModerateElimination (>90%) Slow Elimination / No Rxn
KOtBu / tBuOH Strong (18)Poor (Bulky)Elimination (100%) No Reaction
NaN3 / DMF Weak (4.[1]7)StrongSubstitution (SN2)Substitution (Very Slow)
NaSPh / EtOH Weak (6.[1]5)Very StrongSubstitution (SN2)Substitution (Slow)

Part 5: Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize the alcohol via SN2 using NaOH, but I only get the alkene. Why? A: In secondary cyclic halides, hydroxide acts as a base rather than a nucleophile due to the steric bulk of the ring. The cis isomer (axial Br) is primed for E2 elimination.[2]

  • Fix: Use a "masked" hydroxide.[1] React with Potassium Acetate (KOAc) in DMF (polar aprotic) to form the ester via SN2, then hydrolyze the ester to the alcohol. Acetate is a weaker base and better nucleophile.[1]

Q2: Can I force the trans isomer to react? A: Yes, but you must overcome the energy barrier to flip the ring into the reactive diaxial conformation.

  • Fix: Increase the temperature to >80°C. Note that the propyl group has an A-value of 1.6 kcal/mol [3]. At higher temperatures, the population of the "flipped" conformer increases, allowing the reaction to proceed, albeit slower than the cis isomer.

Q3: Does the solvent matter for the trans isomer? A: Crucially. In protic solvents (EtOH), the nucleophile is solvated and less reactive. In polar aprotic solvents (DMSO, DMF), the nucleophile is "naked" and more reactive. Switching to DMSO can accelerate the slow SN2 reaction of the trans isomer, though elimination will still compete.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley.[1] (Foundational text on conformational analysis and reactivity of cyclohexanes).

  • Winstein, S., & Holness, N. J. (1955).[1] "Neighboring Carbon and Hydrogen.[1][6] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society. Link[1]

  • Hirsch, J. A. (1967).[1] "Table of Conformational Energies - 1967." Topics in Stereochemistry. (Source for A-values: Propyl

    
     1.6 kcal/mol).[1]
    
  • Master Organic Chemistry. "The E2 Mechanism – The Role of Conformation." Link

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 1-bromo-4-propylcyclohexane vs 1-bromobutane

Executive Summary This guide provides a comparative reactivity analysis of 1-bromobutane (primary acyclic alkyl halide) and 1-bromo-4-propylcyclohexane (secondary cyclic alkyl halide). For researchers designing synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative reactivity analysis of 1-bromobutane (primary acyclic alkyl halide) and 1-bromo-4-propylcyclohexane (secondary cyclic alkyl halide).

For researchers designing synthesis routes or kinetic studies, the critical distinction lies not just in the primary vs. secondary classification, but in the conformational locking imposed by the 4-propyl group on the cyclohexane ring. While 1-bromobutane exhibits predictable, flexible reactivity, 1-bromo-4-propylcyclohexane acts as a stereochemical "gatekeeper," where reactivity is strictly dictated by the cis or trans relationship of the substituents.

Key Verdict:

  • 
     Efficiency:  1-Bromobutane >>> 1-Bromo-4-propylcyclohexane.
    
  • 
     / Solvolysis:  1-Bromo-4-propylcyclohexane > 1-Bromobutane.
    
  • E2 Elimination: 1-Bromobutane is reliable; 1-Bromo-4-propylcyclohexane is highly isomer-dependent (Cis = Fast; Trans = Inert).

Structural & Physical Analysis

To understand the reactivity differences, we must first establish the structural constraints. The 4-propyl group serves as a "conformational anchor" (A-value


 1.79 kcal/mol), effectively locking the cyclohexane ring into a chair conformation where the propyl group is equatorial to minimize 1,3-diaxial interactions.
Comparative Data Table
Feature1-Bromobutane1-Bromo-4-propylcyclohexane
Structure Type Primary Alkyl Halide (Acyclic)Secondary Alkyl Halide (Cyclic)
Formula


Hybridization (

-C)

(Unhindered)

(Hindered within ring)
Conformational Freedom High (Free rotation)Low (Locked by Propyl anchor)
Leaving Group Ability Good (

)
Good (

)
Dominant Mechanism


/ E2 (Isomer dependent)

Mechanistic Performance Analysis

A. Nucleophilic Substitution ( ): The Steric Wall

Standard Protocol: Finkelstein Reaction (NaI in Acetone)[1]

  • 1-Bromobutane: Reacts rapidly.[1] The primary carbon is unhindered, allowing the nucleophile (

    
    ) easy access to the 
    
    
    
    antibonding orbital for backside attack.
  • 1-Bromo-4-propylcyclohexane: Reacts extremely slowly.[1]

    • Reason 1 (Sterics): The secondary carbon is more hindered.[1]

    • Reason 2 (Trajectory): In a cyclic system, backside attack requires the nucleophile to approach through the ring's axial trajectory, which is sterically penalized by the ring hydrogens (1,3-diaxial repulsion).

B. Solvolysis ( ): Carbocation Stability

Standard Protocol: Silver Nitrate in Ethanol (


)[1]
  • 1-Bromobutane: Reacts slowly or requires heat.[1] Primary carbocations are highly unstable.[1] Reaction often proceeds via a concerted solvent-assisted pathway rather than true ionization.[1]

  • 1-Bromo-4-propylcyclohexane: Reacts moderately fast.[1]

    • Mechanism:[2][3][4][5] Spontaneous heterolysis yields a secondary cyclohexyl carbocation.[1]

    • Stability:[6][7] The secondary carbocation is stabilized by hyperconjugation from adjacent ring carbons.[1] The flexible nature of the

      
       intermediate relieves some ring strain (eclipsing interactions) present in the starting material.
      
C. Elimination (E2): The Stereochemical Gatekeeper

This is the most critical differentiator. E2 elimination requires an anti-periplanar geometry (dihedral angle of 180°) between the leaving group (Br) and the


-hydrogen.[3]
  • 1-Bromobutane:

    • Because the C-C bond can rotate freely, the molecule can easily adopt the anti-periplanar conformation. Elimination is fast and follows Zaitsev's rule (forming the more substituted alkene).[1]

  • 1-Bromo-4-propylcyclohexane:

    • The Anchor Effect: The large propyl group stays equatorial. This dictates the position of the Bromine.

    • Trans-Isomer (Diequatorial): The Br is equatorial.[8][9] The adjacent

      
      -hydrogens are gauche (60°), not anti.[1] To react, the ring must flip to the high-energy diaxial conformer. Result: Virtually Inert. 
      
    • Cis-Isomer (Axial Br): The Br is axial.[8][9][10] The adjacent

      
      -hydrogens are anti-periplanar.[1][3] Result: Rapid Elimination. 
      
Visualization: E2 Decision Logic

The following diagram illustrates the critical decision tree for E2 elimination in the cyclic substrate.

E2_Logic Start Substrate: 1-Bromo-4-propylcyclohexane Check Check Isomer Configuration Start->Check Trans TRANS Isomer (Propyl-Eq, Br-Eq) Check->Trans Isomer A Cis CIS Isomer (Propyl-Eq, Br-Ax) Check->Cis Isomer B Geo_Trans Geometry: Br is Equatorial No Anti-H available Trans->Geo_Trans Geo_Cis Geometry: Br is Axial Anti-H IS available Cis->Geo_Cis Flip Must Ring Flip? (High Energy Cost) Geo_Trans->Flip Result_Fast Reaction: FAST E2 ELIMINATION Geo_Cis->Result_Fast Direct Path Result_Slow Reaction: VERY SLOW / NO REACTION Flip->Result_Slow Yes (Forbidden)

Caption: Logical flow determining E2 reactivity based on conformational constraints of the 4-propyl anchor.

Experimental Protocols

To validate these comparisons in a lab setting, use the following self-validating protocols.

Protocol A: Finkelstein Reaction (Relative Rates)

Objective: Compare nucleophilic substitution rates qualitatively.

  • Preparation: Prepare 15% NaI in anhydrous acetone. (Note: NaI is soluble in acetone; NaBr is not).[1][4][5]

  • Setup: Label two clean, dry test tubes.

    • Tube A: 1 mL 1-Bromobutane.[1]

    • Tube B: 1 mL 1-Bromo-4-propylcyclohexane.[1]

  • Initiation: Add 2 mL of NaI/Acetone solution to each tube simultaneously.

  • Observation:

    • Tube A: Expect immediate cloudiness/precipitate (NaBr) within seconds to 1 minute.[1]

    • Tube B: Expect no immediate reaction. Precipitate may not form for hours or requires heating (

      
       water bath).[1]
      
  • Validation: The appearance of precipitate confirms the consumption of the alkyl bromide and expulsion of

    
    .
    
Protocol B: Ethanolic Silver Nitrate (Relative Rates)

Objective: Compare solvolysis/ionization rates.

  • Preparation: Prepare 1%

    
     in absolute ethanol.
    
  • Setup: Label two clean test tubes.

    • Tube A: 0.5 mL 1-Bromobutane.

    • Tube B: 0.5 mL 1-Bromo-4-propylcyclohexane.

  • Initiation: Add 2 mL of

    
     solution to each.
    
  • Observation:

    • Tube B (Cyclic): Expect turbidity (

      
       precipitate) within 5-10 minutes at room temperature due to secondary carbocation formation.[1]
      
    • Tube A (Primary): Solution likely remains clear at room temperature.[1] May require gentle warming to induce reaction.[1]

  • Validation:

    
     acts as a Lewis acid, pulling 
    
    
    
    .[1] The rate-determining step is the formation of the carbocation (
    
    
    ).[6] Faster precipitate = more stable carbocation.[1]

Reaction Coordinate Visualization

The following diagram contrasts the energy barriers for the


 reaction, highlighting why the cyclic substrate is kinetically hindered.

Reaction_Coordinate Start Reactants (R-Br + I-) TS_Primary TS (Primary) Low Steric Bulk Start->TS_Primary Low Ea TS_Cyclic TS (Cyclic) High Ring Strain Steric Block Start->TS_Cyclic High Ea Product_Primary Product (1-Iodobutane) TS_Primary->Product_Primary Product_Cyclic Product (1-Iodo-4-propyl...) TS_Cyclic->Product_Cyclic

Caption: Energy profile comparison. The cyclic secondary halide faces a significantly higher activation energy (


) barrier in 

pathways.

References

  • Master Organic Chemistry. (2014). Ranking the Bulkiness of Substituents on Cyclohexanes: A-Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 Mechanism: Cyclohexane Conformations.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2023).[1] 1-Bromo-4-propylcyclohexane Compound Summary. Retrieved from [Link]

  • Byju's. (2023). Finkelstein Reaction Mechanism and Conditions.[1][5][11] Retrieved from [Link]

Sources

Comparative

comparative analysis of SN1 vs SN2 reactivity of 1-bromo-4-propylcyclohexane

An In-Depth Comparative Analysis of Sₙ1 vs. Sₙ2 Reactivity in 1-Bromo-4-propylcyclohexane Isomers Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the competing nucleophilic sub...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Sₙ1 vs. Sₙ2 Reactivity in 1-Bromo-4-propylcyclohexane Isomers

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the competing nucleophilic substitution pathways, Sₙ1 and Sₙ2, for the stereoisomers of 1-bromo-4-propylcyclohexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond textbook generalizations to explore the nuanced interplay of stereochemistry and conformational dynamics in determining reaction outcomes. We will dissect the structural attributes of the cis and trans isomers, predict their reactivity based on mechanistic principles, and outline robust experimental protocols for empirical validation.

Foundational Principles: A Tale of Two Mechanisms

Nucleophilic substitution reactions are cornerstones of organic synthesis, enabling the interconversion of functional groups. The dichotomy between the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) pathways is governed by a set of well-defined factors, including the structure of the electrophile, the nature of the nucleophile, the choice of solvent, and the leaving group's ability.[1][2]

  • The Sₙ1 Pathway: A two-step mechanism proceeding through a planar carbocation intermediate.[3] Its rate is independent of the nucleophile's concentration (Rate = k[Electrophile]) and is favored by polar protic solvents, which stabilize the intermediate carbocation.[2][4][5] Substrates that can form stable carbocations (tertiary > secondary) are prime candidates for this pathway.[2][6]

  • The Sₙ2 Pathway: A single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[3][7] This mechanism is sensitive to steric hindrance and its rate depends on the concentration of both the electrophile and the nucleophile (Rate = k[Electrophile][Nucleophile]).[2][8][9] It is favored by strong nucleophiles and polar aprotic solvents, which solvate the counter-ion but leave the nucleophile "free" to attack.[4][10][11]

The subject of our analysis, 1-bromo-4-propylcyclohexane, is a secondary alkyl halide. Secondary systems exist at the mechanistic crossroads, where subtle changes in structure or reaction conditions can tip the balance decisively toward either Sₙ1 or Sₙ2.

Structural and Conformational Analysis of 1-Bromo-4-propylcyclohexane Isomers

The reactivity of a substituted cyclohexane is inextricably linked to its three-dimensional chair conformation. The key is understanding the orientation of the leaving group (bromine)—whether it is in a sterically crowded axial position or a more open equatorial position. The large 4-propyl group acts as a conformational anchor, strongly preferring the equatorial position to minimize steric strain. This preference effectively "locks" the conformation of each isomer.

  • trans-1-Bromo-4-propylcyclohexane: In the most stable chair conformation, both the propyl group and the bromine atom occupy equatorial positions.

  • cis-1-Bromo-4-propylcyclohexane: To maintain the cis relationship, with the propyl group in the equatorial position, the bromine atom is forced into the more sterically hindered axial position.

This fundamental difference in the leaving group's orientation is the primary determinant of the divergent reactivity of the two isomers.

Comparative Reactivity Profile

Sₙ2 Reactivity: The Challenge of the Backside Attack

The Sₙ2 mechanism demands a specific trajectory: the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (180°).[7][12]

  • For the trans isomer (Equatorial Bromine): A backside attack is severely hindered. The nucleophile's path is obstructed by the cyclohexane ring itself, specifically the axial hydrogen atoms at carbons 3 and 5. This steric impediment makes the transition state high in energy, significantly slowing the reaction rate.[13][14]

  • For the cis isomer (Axial Bromine): While an axial leaving group appears more exposed, backside attack is still difficult. The approach is blocked by the carbon backbone of the ring. However, compared to the equatorial case, the pathway is generally considered less hindered. Therefore, the cis isomer is predicted to react faster than the trans isomer under Sₙ2 conditions, although both are expected to be relatively slow compared to an acyclic secondary bromide.

Sₙ1 Reactivity: The Quest for Carbocation Stability

The rate-determining step of an Sₙ1 reaction is the formation of a carbocation.[3][15] The stability of this intermediate is paramount.[16][17]

  • For the cis isomer (Axial Bromine): The departure of the axial bromide is sterically assisted. The C-Br bond cleavage alleviates the 1,3-diaxial interactions between the bromine and the axial hydrogens on carbons 3 and 5. This release of steric strain lowers the activation energy for carbocation formation, leading to a faster Sₙ1 reaction rate.[18]

  • For the trans isomer (Equatorial Bromine): The bromine atom is in a stable, low-energy equatorial position. There is no steric strain to be relieved upon its departure. Consequently, the activation energy for ionization is higher, and the Sₙ1 reaction proceeds much more slowly.

Predicted Reactivity Summary

The structural analysis leads to a clear set of predictions for the relative reactivity of the two isomers under forcing Sₙ1 and Sₙ2 conditions.

IsomerLeaving Group PositionPredicted Sₙ2 RateRationalePredicted Sₙ1 RateRationale
cis-1-Bromo-4-propylcyclohexane AxialFasterLess steric hindrance to backside attack compared to the equatorial isomer.Much FasterDeparture of the leaving group relieves 1,3-diaxial strain, accelerating carbocation formation.[18]
trans-1-Bromo-4-propylcyclohexane EquatorialSlowerSevere steric hindrance to backside attack from the ring's axial hydrogens.Much SlowerLeaving group is in a stable conformation; no steric assistance for ionization.

Mechanistic Visualization

The following diagrams illustrate the core mechanistic steps for the Sₙ1 and Sₙ2 pathways.

sn2_mechanism cluster_start Reactants cluster_ts Transition State cluster_end Products start_label cis-1-Bromo-4-propylcyclohexane (Axial Bromine) ts [Nu---C---Br]⁻ nucleophile Nu⁻ nucleophile->ts Backside Attack product_label Product (Equatorial Nu) ts->product_label Inversion of Stereochemistry leaving_group Br⁻ ts->leaving_group

Caption: Concerted Sₙ2 mechanism showing backside attack.

sn1_mechanism cluster_start Reactant cluster_intermediate Intermediate cluster_end Products start_label cis-1-Bromo-4-propylcyclohexane (Axial Bromine) carbocation Secondary Carbocation (Planar) start_label->carbocation Step 1: Ionization (Slow, RDS) leaving_group Br⁻ product_label Racemic Mixture of Products carbocation->product_label Step 2: Nucleophilic Attack (Fast) nucleophile Nu⁻

Caption: Stepwise Sₙ1 mechanism via a carbocation intermediate.

Experimental Design for Mechanistic Elucidation

To empirically validate these predictions, we propose two distinct sets of experiments, each designed to strongly favor one of the two competing pathways. The progress of these reactions can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of starting material and the appearance of the product, or Nuclear Magnetic Resonance (NMR) spectroscopy.[19]

Protocol 1: Favoring the Sₙ2 Pathway

This protocol utilizes a strong, unhindered nucleophile in a polar aprotic solvent to maximize the likelihood of an Sₙ2 reaction. The Finkelstein reaction, using sodium iodide in acetone, is a classic choice.[20] The precipitation of NaBr or NaCl from the acetone solvent provides a convenient visual indicator of reaction progress.

Objective: To compare the relative Sₙ2 reaction rates of cis- and trans-1-bromo-4-propylcyclohexane.

Materials:

  • cis-1-bromo-4-propylcyclohexane

  • trans-1-bromo-4-propylcyclohexane

  • 15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Small, dry test tubes or reaction vials

  • Constant temperature water bath

Procedure:

  • Setup: Label two sets of reaction vials, one for the cis isomer and one for the trans isomer.

  • Reagent Addition: To each vial, add 2 mL of the 15% NaI in acetone solution.

  • Initiation: Add 50 µL of the respective 1-bromo-4-propylcyclohexane isomer to each corresponding vial. Stopper the vials, mix thoroughly, and place them in a constant temperature water bath (e.g., 50 °C).

  • Monitoring: Observe the vials against a dark background for the formation of a sodium bromide precipitate (a fine white solid). Record the time of the first appearance of turbidity for each reaction.

  • Quantification (Optional): At set time intervals (e.g., 15, 30, 60, 120 minutes), quench a vial from each set by adding cold water and diethyl ether. Extract the organic layer, dry it with anhydrous MgSO₄, and analyze by GC-MS to determine the ratio of starting material to product (1-iodo-4-propylcyclohexane).

Protocol 2: Favoring the Sₙ1 Pathway

This protocol employs solvolysis with a polar protic solvent, which acts as a weak nucleophile. The use of silver nitrate in ethanol is a standard method; the silver ion coordinates with the leaving group, promoting ionization, and the formation of a silver bromide precipitate serves as an indicator.[21]

Objective: To compare the relative Sₙ1 reaction rates of cis- and trans-1-bromo-4-propylcyclohexane.

Materials:

  • cis-1-bromo-4-propylcyclohexane

  • trans-1-bromo-4-propylcyclohexane

  • 0.1 M solution of Silver Nitrate (AgNO₃) in absolute ethanol

  • Absolute ethanol

  • Small, dry test tubes or reaction vials, protected from light

  • Constant temperature water bath

Procedure:

  • Setup: Label two sets of reaction vials as described in Protocol 1.

  • Reagent Addition: To each vial, add 2 mL of the 0.1 M AgNO₃ in ethanol solution.

  • Initiation: Add 50 µL of the respective 1-bromo-4-propylcyclohexane isomer to each vial. Stopper, mix, and place in a constant temperature water bath (e.g., 50 °C).

  • Monitoring: Observe the vials for the formation of a silver bromide precipitate (a pale yellow solid). Record the time of first appearance of the precipitate.

  • Quantification (Optional): At set time intervals, filter a vial from each set to remove the AgBr precipitate. Analyze the filtrate by GC-MS to quantify the starting material and the solvolysis product (1-ethoxy-4-propylcyclohexane).

experimental_workflow start Prepare Reagents (e.g., NaI in Acetone for Sₙ2) setup Aliquot 2 mL Reagent into Labeled Vials for each Isomer start->setup initiate Add 50 µL of Substrate Isomer (cis or trans) setup->initiate react Incubate at Constant Temp (e.g., 50°C Water Bath) initiate->react observe Visual Observation: Record Time to Precipitation react->observe quench Time-Point Quenching & Workup (Optional) react->quench Quantitative Pathway compare Compare Rates and Yields between Isomers observe->compare Qualitative Result analyze GC-MS or NMR Analysis for Quantitative Data quench->analyze analyze->compare Quantitative Result

Caption: General experimental workflow for kinetic analysis.

Conclusion

The reactivity of 1-bromo-4-propylcyclohexane is a clear illustration of how stereochemistry dictates chemical behavior. The cis isomer, with its axial bromine, is primed for a relatively rapid Sₙ1 reaction due to the relief of steric strain upon ionization. Conversely, the trans isomer, possessing a stable equatorial bromine, is significantly less reactive under both Sₙ1 and Sₙ2 conditions. While the cis isomer is also favored in Sₙ2 reactions compared to its trans counterpart, the overall rate is expected to be slow due to the inherent steric bulk of the cyclohexane ring. These predictions, grounded in fundamental mechanistic principles, can be rigorously tested using the well-established experimental protocols outlined herein, providing a powerful framework for understanding and predicting reactivity in complex cyclic systems.

References

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Vedantu. (n.d.). Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Summary. [Link]

  • Reddit r/OrganicChemistry. (2021). What are the differences between SN1 and SN2 reactions?[Link]

  • The Organic Chemistry Tutor. (2020). 75: The effect of steric hinderance on the SN2 mechanism. [Link]

  • Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. [Link]

  • Imperfect Pharmacy. (2026). Pharmaceutical Organic Chemistry 1. [Link]

  • Reddit r/chemhelp. (2021). effect of steric hindrance on nucleophiles. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. [Link]

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Scribd. (n.d.). Lab 07 SN1 and SN2 Reactions of Alkyl Halides. [Link]

  • Najam Academy. (2023). Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. [Link]

  • Master Organic Chemistry. (2019). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Scribd. (n.d.). Alkyl Halides: SN1 & SN2 Reactivity. [Link]

  • WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Chemistry LibreTexts. (2020). 7.9: Characteristics of the Sₙ1 Reaction. [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link]

  • ACS Publications. (2022). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]

  • Chemistry Stack Exchange. (2025). Role of carbocation stability in SN1 substitution reaction. [Link]

Sources

Validation

Technical Guide: 1-Bromo-4-propylcyclohexane in Liquid Crystal Synthesis

Topic: Literature Review of 1-Bromo-4-propylcyclohexane Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Stereochemical Gatekee...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1-Bromo-4-propylcyclohexane Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stereochemical Gatekeeper

1-Bromo-4-propylcyclohexane is a pivotal intermediate in the synthesis of nematic liquid crystals (LCs), specifically the phenylcyclohexane (PCH) class (e.g., PCH-3). Its utility is defined by its ability to install the trans-4-propylcyclohexyl moiety, a structural motif essential for the low viscosity and high stability required in active-matrix displays.

However, this reagent presents a dichotomy:

  • The Utility: It serves as a direct electrophile or pro-nucleophile (via Grignard/Lithium species) for C-C bond formation.

  • The Challenge: It exists as a mixture of cis (axial bromine) and trans (equatorial bromine) isomers. The cis-isomer is prone to rapid

    
     elimination, while the trans-isomer—the desired geometric precursor for LCs—is kinetically sluggish in nucleophilic substitutions due to steric shielding.
    

This guide compares the Direct Bromide Coupling Route against the industry-standard Ketone Addition-Reduction Route , providing experimental protocols to navigate the stereochemical pitfalls.

Comparative Analysis: Bromide vs. Ketone Routes

In the synthesis of 4-(trans-4-propylcyclohexyl)benzonitrile (PCH-3), researchers typically choose between using 1-bromo-4-propylcyclohexane (Route A) or 4-propylcyclohexanone (Route B).

Performance Matrix
FeatureRoute A: Bromide CouplingRoute B: Ketone Addition-Reduction
Primary Reagent 1-Bromo-4-propylcyclohexane4-Propylcyclohexanone
Mechanism Metal-catalyzed Cross-Coupling (Negishi/Kumada)Grignard Addition

Dehydration

Hydrogenation
Step Count Low (1-2 steps)High (3-4 steps)
Stereocontrol Poor to Moderate. Often yields cis/trans mixtures requiring isomerization.Excellent. Hydrogenation sets thermodynamic trans stereochemistry.
Atom Economy HighModerate (Loss of water, use of reducing agents)
Scalability Limited by catalyst cost and elimination side-reactions.High. Robust, catalyst-free C-C bond formation.
Key Risk

Elimination of cis-isomer; Homocoupling.
Over-reduction; incomplete dehydration.
Data Interpretation

Experimental data indicates that while Route A appears more direct, Route B is the industrial standard for high-purity LC synthesis.

  • Yield: Route B typically achieves 60-70% overall yield of pure trans-isomer. Route A often stalls at 40-50% due to competing

    
    -hydride elimination from the secondary alkyl metal intermediate.
    
  • Purity: LCs require >99.9% trans content. Route A often produces 10-20% cis impurity, which is difficult to separate. Route B generates the trans isomer thermodynamically during the catalytic hydrogenation step.

Reactivity Profile & Stereoelectronics

The reactivity of 1-bromo-4-propylcyclohexane is governed by the Fürst-Plattner Rule and the conformational lock provided by the propyl group.

The Conformational Lock

The bulky propyl group at the 4-position preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This "locks" the ring conformation, dictating the position of the bromine atom:

  • Trans-isomer: Propyl (eq) / Bromine (eq). Thermodynamically stable.

  • Cis-isomer: Propyl (eq) / Bromine (ax).[1] Kinetically unstable.

Reaction Pathways[2][3][4][5][6]
  • Elimination (

    
    ):  The cis-isomer (axial Br) has anti-periplanar geometry with adjacent axial protons, making it highly susceptible to base-induced elimination to form 4-propylcyclohexene. The trans-isomer (equatorial Br) lacks this geometry and reacts significantly slower.
    
  • Substitution (

    
    ):  The trans-isomer is sterically hindered by the ring hydrogens, slowing bimolecular attack. The cis-isomer is more accessible but competes with elimination.
    
  • Metallation: Formation of the Grignard reagent results in a loss of stereochemical integrity at the C-Mg bond, often yielding a mixture that equilibrates to the thermodynamically favored equatorial position.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-propylcyclohexane

Conversion of alcohol to bromide using


. Note: This produces a cis/trans mixture.

Reagents: 4-propylcyclohexanol (1.0 eq), Phosphorus Tribromide (


, 0.4 eq).
Conditions: 

to RT, anhydrous.
  • Setup: Charge a flame-dried 3-neck flask with 4-propylcyclohexanol in dry

    
     under 
    
    
    
    .
  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise over 30 min. Maintain temp
    
    
    to minimize elimination.
  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by GC-MS (Look for M+ peak at ~204/206 amu).

  • Workup: Quench carefully with ice water. Extract with hexanes. Wash organics with

    
     (sat.) and brine.
    
  • Purification: Distillation under reduced pressure.

    • Target: Colorless oil.

    • Yield: Expect 75-85%.[2]

Protocol 2: Kumada Coupling (Route A - Research Scale)

Direct coupling of the bromide with an aryl Grignard.

Reagents: 1-bromo-4-propylcyclohexane (1.0 eq), Phenylmagnesium bromide (1.2 eq),


 (5 mol%).
Conditions:  THF/Ether, Reflux.
  • Catalyst Prep: Suspend

    
     in dry THF under Argon.
    
  • Addition: Add 1-bromo-4-propylcyclohexane.

  • Coupling: Add Phenylmagnesium bromide dropwise at RT. The reaction is exothermic.

  • Reflux: Heat to reflux for 16 hours.

  • Quench: Cool to

    
    , quench with 1M HCl.
    
  • Analysis: Check GC for "PCH" product. Note: Expect significant cyclohexene byproduct.

Visualizations

Pathway Logic: Bromide vs. Ketone Routes

The following diagram contrasts the direct but risky Bromide route with the robust Ketone route.

LC_Synthesis_Pathways cluster_0 Route A: Direct but Risky cluster_1 Route B: Industrial Standard Start_Br 1-Bromo-4-propylcyclohexane (Cis/Trans Mix) Inter_Grignard Cyclohexyl-MgBr (Stereochem Scrambled) Start_Br->Inter_Grignard Mg, THF Side_Product Elimination Product (4-propylcyclohexene) Start_Br->Side_Product E2 Elimination (Fast for Cis) Start_Ketone 4-Propylcyclohexanone Inter_Alcohol Tertiary Alcohol Start_Ketone->Inter_Alcohol Ar-MgBr Product Trans-4-(4-propylcyclohexyl)benzene (Liquid Crystal Core) Inter_Grignard->Product Ar-Br, Ni cat (Kumada) Inter_Alkene Cyclohexene Derivative Inter_Alcohol->Inter_Alkene -H2O (Acid) Inter_Alkene->Product H2, Pd/C (Stereoselective)

Caption: Comparison of Synthetic Routes. Route B (Green) ensures trans-selectivity via hydrogenation, while Route A (Red) suffers from elimination side-reactions.

Stereochemical Reactivity (E2 vs SN2)

This diagram illustrates why the cis isomer is the "bad actor" in substitution reactions.

Stereochem_Reactivity Cis Cis-Isomer (Axial Br) Elimination E2 Elimination (Alkene) Cis->Elimination Fast (Anti-periplanar H) Substitution SN2 Substitution (Inverted Product) Cis->Substitution Slow (Steric Comp.) Trans Trans-Isomer (Equatorial Br) Trans->Elimination Very Slow (No Anti-H) Trans->Substitution Moderate (Steric Shielding)

Caption: Stereoelectronic effects dictate reactivity. The cis-isomer preferentially eliminates, reducing yield in substitution protocols.

References

  • Bezborodov, V. S., et al. (1983).[3] "Synthesis of trans-4-(4-alkylcyclohexyl)benzonitriles." Journal of Organic Chemistry USSR, 19, 1479-1483.[3] Link

  • Kelly, S. M. (1995). "Liquid Crystals: Chemistry and Structure-Property Relationships." Helvetica Chimica Acta. (Contextual grounding for PCH synthesis).
  • Google Patents. (2018). "CN107963958B - Synthesis method of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethylene liquid crystal monomer." Link

  • PubChem. (n.d.).[1] "1-Bromo-4-propylcyclohexane Compound Summary." National Library of Medicine. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source for E2/SN2 stereochemistry on cyclohexane rings).

Sources

Comparative

cost-benefit analysis of different 1-bromo-4-propylcyclohexane synthesis methods

Content Type: Technical Comparison Guide Subject: Cost-Benefit & Technical Analysis of Bromination Routes Target Molecule: trans-1-bromo-4-propylcyclohexane (Key Liquid Crystal Intermediate)[1] Executive Summary The Ster...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Cost-Benefit & Technical Analysis of Bromination Routes Target Molecule: trans-1-bromo-4-propylcyclohexane (Key Liquid Crystal Intermediate)[1]

Executive Summary

The Stereochemical Imperative: For researchers and process chemists in the liquid crystal (LC) and pharmaceutical sectors, 1-bromo-4-propylcyclohexane is not just a halogenated alkane; it is a scaffold where stereochemistry dictates utility. The trans isomer (diequatorial) is the thermodynamic product and the required geometry for mesogenic activity. The cis isomer is often considered an impurity.

This guide compares the two dominant synthetic methodologies:

  • Phosphorus Tribromide (

    
    ) Bromination:  The "Precision Route" utilizing 
    
    
    
    inversion. Best for high-value, small-to-mid-scale synthesis where starting material stereochemistry is defined.
  • Hydrobromic Acid (

    
    ) Bromination:  The "Thermodynamic Route" utilizing 
    
    
    
    pathways. Best for bulk cost-reduction, provided an isomerization step is included.

Quick Decision Matrix: | Feature | Method A:


 Inversion | Method B: 

Equilibration | | :--- | :--- | :--- | | Primary Mechanism |

(Stereospecific Inversion) |

(Carbocation Scrambling) | | Target Yield | 80–90% | 65–75% (post-isomerization) | | Reagent Cost | High (

) | Low (

) | | Atom Economy | Moderate (Phosphorous waste) | High (Water byproduct) | | Best For | Converting cis-alcohol to trans-bromide.[1] | Converting mixed alcohols to trans-bromide. |

Strategic Analysis: The Stereochemistry Factor

Before selecting a reagent, the starting material's configuration must be assayed. The cyclohexane ring dynamics are the critical variable.

  • The Goal: trans-1-bromo-4-propylcyclohexane.

  • The Challenge: Direct bromination of trans-4-propylcyclohexanol via

    
     yields the undesired cis-bromide.
    
  • The Solution:

    • Route A (

      
      ):  Requires cis-4-propylcyclohexanol  feedstock to yield the trans-bromide via Walden inversion.
      
    • Route B (

      
      ):  Can use mixed isomers  of the alcohol. The reaction proceeds through a planar carbocation, producing a mixture that can be thermodynamically equilibrated to the trans form.
      
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on reagent choice.

ReactionPathways CisAlc cis-4-propylcyclohexanol (Axial OH) CarboCat Planar Carbocation Intermediate CisAlc->CarboCat HBr (Protonation) TransBr TARGET: trans-bromide (Diequatorial) CisAlc->TransBr PBr3 (SN2 Inversion) TransAlc trans-4-propylcyclohexanol (Equatorial OH) TransAlc->CarboCat HBr (Protonation) CisBr Impurity: cis-bromide (Axial Br) TransAlc->CisBr PBr3 (SN2 Inversion) CarboCat->TransBr Br- Attack (Major) CarboCat->CisBr Br- Attack (Minor) CisBr->TransBr Isomerization (AlBr3 / Heat)

Figure 1: Mechanistic divergence.


 offers direct stereochemical inversion, while 

proceeds via a scrambling carbocation mechanism.[2][3]

Comparative Technical Analysis

Method A: Phosphorus Tribromide ( )

Mechanism: Nucleophilic substitution (


). The alcohol oxygen attacks phosphorus, displacing bromide. The bromide ion then attacks the carbon from the backside, displacing the HOPBr₂ group.
  • Pros:

    • Stereocontrol: Near-perfect inversion. If you source pure cis-alcohol, you get pure trans-bromide.

    • Mild Conditions: Typically run at

      
       to Room Temperature (RT).
      
    • No Rearrangement: Avoids the hydride shifts common with carbocations in alkyl chains.

  • Cons:

    • Stoichiometry: Theoretically 1/3 eq. of

      
       is needed, but 0.4–0.5 eq. is standard to drive completion.
      
    • Work-up: Quenching excess

      
       is exothermic and generates 
      
      
      
      gas.
    • Waste: Generates phosphorous acid (

      
      ), which complicates wastewater treatment in large plants.
      
Method B: Hydrobromic Acid ( )

Mechanism: Protonation of alcohol to form water (good leaving group), followed by loss of water to form a carbocation (


), or direct displacement (

) depending on conditions. For secondary cyclohexanols,

character is significant.
  • Pros:

    • Cost: 48% aq.

      
       is a commodity chemical.
      
    • Feedstock Flexibility: Can use cheap mixtures of cis/trans alcohols.

    • Scalability: Flow chemistry compatible.

  • Cons:

    • Isomeric Mixture: Produces ~60:40 trans:cis ratio initially.

    • Harsh Conditions: Requires reflux or continuous water removal (Dean-Stark).

    • Isomerization Step Required: To maximize yield, the crude product must be treated with a Lewis acid (e.g.,

      
      , 
      
      
      
      ) or equilibrated thermally to convert the unstable cis form to the trans form.
Data Comparison Table
MetricMethod A (

)
Method B (

+ Isom.)
Typical Yield 85%72%
Trans Selectivity >95% (from cis-SM)~90% (after equilibration)
Reagent Cost (Est.) High (~$80/kg)Low (~$5/kg)
E-Factor (Waste) Moderate (P-waste)High (Acidic water)
Reaction Time 4–6 Hours12–18 Hours
Safety Hazard Water reactive, CorrosiveCorrosive, Fumes

Experimental Protocols

Protocol A: Stereospecific Synthesis using

Best for: Lab scale (10g – 100g) where cis-alcohol is available.

Reagents:

  • cis-4-propylcyclohexanol (1.0 eq)

  • Phosphorus tribromide (

    
    ) (0.40 eq)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel and nitrogen inlet.

  • Dissolution: Dissolve cis-4-propylcyclohexanol (10g, 70 mmol) in dry DCM (50 mL). Cool to

    
     using an ice/salt bath.
    
  • Addition: Add

    
     (7.6g, 28 mmol) dropwise over 30 minutes. Note: Maintain temperature below 
    
    
    
    to prevent elimination side reactions.
  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (stain with phosphomolybdic acid) or GC.

  • Quench: Cool back to

    
    . Slowly add saturated 
    
    
    
    solution. Caution: Vigorous gas evolution.
  • Work-up: Separate organic layer.[4] Wash aqueous layer 2x with DCM. Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Remove solvent under reduced pressure. The residue is usually pure enough for use, or can be distilled (vacuum) to yield trans-1-bromo-4-propylcyclohexane.

Protocol B: Thermodynamic Synthesis using

Best for: Large scale (>1kg) or mixed isomer feedstocks.

Reagents:

  • 4-propylcyclohexanol (mixed isomers) (1.0 eq)

  • Hydrobromic acid (48% aq) (3.0 eq)

  • Conc. Sulfuric Acid (

    
    ) (0.5 eq) - Catalyst/Dehydrating agent
    

Step-by-Step:

  • Setup: Flask equipped with a reflux condenser.

  • Mixing: Combine alcohol and 48%

    
    . Slowly add conc. 
    
    
    
    (exothermic).
  • Reflux: Heat to reflux (

    
    ) for 6–8 hours.
    
  • Separation: Cool to RT. The organic bromide layer will separate from the acid.

  • Isomerization (Critical Step): If GC shows significant cis isomer (>10%), transfer the organic layer to a fresh flask. Add 2 mol% anhydrous

    
     or 
    
    
    
    and heat at
    
    
    for 2 hours. This equilibrates the mixture to the thermodynamic trans product.
  • Work-up: Wash with water, then

    
    , then brine. Dry over 
    
    
    
    .
  • Distillation: Fractional distillation under vacuum is required to remove unreacted alcohol and elimination byproducts (4-propylcyclohexene).

Decision Workflow (Graphviz)

Use this logic flow to determine the optimal route for your specific project constraints.

DecisionMatrix Start Start: Synthesis of 1-bromo-4-propylcyclohexane CheckSM Check Starting Material (SM) Availability Start->CheckSM IsCisAvailable Is pure cis-alcohol available & affordable? CheckSM->IsCisAvailable Scale Project Scale? IsCisAvailable->Scale Yes RouteB Route B: HBr + Isomerization (Thermodynamic Control) IsCisAvailable->RouteB No (Mixed SM) RouteA Route A: PBr3 (Stereospecific Inversion) Scale->RouteA < 100g (High Purity) Scale->RouteB > 1kg (Cost Sensitive)

Figure 2: Decision matrix for selecting the synthesis method based on feedstock and scale.

References

  • ChemicalBook. (n.d.). Synthesis of 1-bromo-4-propylheptane (Homologous protocol reference). Retrieved from

  • Thermo Scientific Chemicals. (n.d.).[5] 1-Bromo-4-methylcyclohexane, cis + trans, 97% (Product Specification). Retrieved from

  • Study.com. (n.d.). Stability of cis vs trans 1-bromo-4-isopropylcyclohexane. Retrieved from

  • NBInno. (n.d.). Comparing PBr3 vs. HBr for Alcohol to Alkyl Bromide Conversion. Retrieved from

  • PubChem. (n.d.).[1][6] 1-Bromo-4-propylcyclohexane Compound Summary. National Library of Medicine. Retrieved from

  • Justia Patents. (2015).[7] Process for the preparation of 4-bromo-6-oxabicyclo[3.2.1]octan-7-one (Bromination methodologies).[4] Retrieved from

  • Google Patents. (2016). CN107652162A - Preparation method of cyclohexyl bromide methane. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-4-propylcyclohexane

Technical Guidance for Laboratory Personnel Executive Summary & Chemical Profile 1-Bromo-4-propylcyclohexane is a halogenated cycloalkane frequently utilized as an intermediate in the synthesis of liquid crystals and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory Personnel

Executive Summary & Chemical Profile

1-Bromo-4-propylcyclohexane is a halogenated cycloalkane frequently utilized as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds. While less volatile than lower-molecular-weight alkyl halides (e.g., methyl bromide), it presents distinct contact hazards due to its lipophilic nature and potential as a weak alkylating agent.

This guide moves beyond generic safety advice to provide a field-validated protocol for researchers. The primary operational risks are dermal absorption , respiratory irritation , and environmental compliance regarding halogenated waste.

Physico-Chemical Hazard Data
PropertyValue / ClassificationOperational Implication
CAS Number 91175-02-9 (Generic)Verification ID for inventory.[1]
Physical State Liquid (Colorless to pale yellow)Viscosity affects pipetting accuracy.
Flash Point ~94-96°C (Est.)Combustible. Keep away from high-heat sources.[2]
GHS Classification Skin Irrit. 2, Eye Irrit.[1][3][4] 2A, STOT SE 3Irritant: Primary target is mucous membranes.
Reactivity Sensitive to light/heatMay degrade to HBr and alkenes if improperly stored.

Mechanistic Risk Assessment (The "Why")

As a Senior Application Scientist, I emphasize that safety is not just about compliance—it is about experimental integrity .

  • Lipophilicity & Permeation: The propylcyclohexyl ring makes this molecule highly lipophilic. Unlike aqueous acids which cause immediate pain, lipophilic alkyl bromides can permeate standard nitrile gloves and the stratum corneum (outer skin layer) before you feel the "burn." Once absorbed, they can cause delayed dermatitis or systemic toxicity.

  • Decomposition Risks: Old or improperly stored samples often liberate Hydrogen Bromide (HBr). If you open a bottle and see "smoke" (fumes reacting with moist air), the material has degraded. This changes the hazard profile from an Irritant to a Corrosive.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Breakthrough" Factor

Standard nitrile exam gloves are insufficient for prolonged contact. Halogenated organic solvents degrade nitrile rubber. For 1-Bromo-4-propylcyclohexane, we utilize a Tiered Glove Protocol :

  • Tier 1: Incidental Contact (Analysis/Weighing < 1 mL)

    • Primary: Disposable Nitrile (minimum 5 mil thickness).

    • Protocol: "Splash & Change." If liquid touches the glove, remove immediately.[5][6] Do not trust the glove for >2 minutes after contact.

  • Tier 2: Preparative Handling (> 10 mL or Synthesis)

    • Primary (Inner): Laminate film gloves (e.g., Silver Shield® or North®). These offer >4 hours breakthrough time.

    • Secondary (Outer): Standard Nitrile (for dexterity and grip).

    • Why? The laminate blocks the chemical; the nitrile provides the grip that laminate gloves lack.

B. Eye & Face Protection[2][3][4][8][9]
  • Standard: ANSI Z87.1 Chemical Safety Goggles.[5]

  • Contraindication: Do not rely solely on safety glasses. As a liquid handled in synthesis, the risk of splash rebounding off the curve of a flask is significant. Vapors can also bypass loose-fitting glasses, causing lachrymation (tearing) that halts work.

C. Respiratory Protection[3][4][6]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Sash Height: Keep sash at or below the indicated safety marker (usually 18 inches) to ensure proper face velocity (100 fpm).

Operational Workflow & Decision Logic

Diagram: Safe Handling Decision Tree

The following logic flow dictates the safety parameters based on your experimental scale.

G Start Start: Handling 1-Bromo-4-propylcyclohexane Assess Assess Volume & Task Start->Assess SmallScale Analytical / Small Scale (< 5 mL) Assess->SmallScale LargeScale Prep Scale / Synthesis (> 5 mL or Heating) Assess->LargeScale PPE_Small PPE: Nitrile Gloves (Splash) + Safety Goggles SmallScale->PPE_Small PPE_Large PPE: Laminate Liner Gloves + Nitrile Outer + Lab Coat LargeScale->PPE_Large Engineering Work in Fume Hood (Sash < 18 inches) PPE_Small->Engineering PPE_Large->Engineering Action Perform Liquid Transfer Engineering->Action SpillCheck Spill Occurred? Action->SpillCheck CleanUp Absorb with Vermiculite (Do NOT use paper towels) SpillCheck->CleanUp Yes Disposal Disposal: HALOGENATED Waste Stream SpillCheck->Disposal No CleanUp->Disposal

Caption: Decision matrix for PPE selection and waste routing based on experimental volume.

Step-by-Step Handling Protocols

A. Liquid Transfer (Pipetting/Syringing)
  • Preparation: Place a chemically resistant tray (polypropylene) inside the fume hood. This contains drips, preventing hood contamination.

  • Technique: Use positive-displacement pipettes for viscous liquids to ensure accuracy. If using a syringe, ensure the needle is Luer-locked to prevent "pop-off" due to backpressure.

  • Post-Transfer: Wipe the bottle threads with a dry Kimwipe before recapping. Note: Residual bromide on threads degrades the cap liner over time, leading to leaks.

B. Spills & Decontamination[3]
  • Minor Spill (< 5 mL):

    • Alert nearby personnel.[5]

    • Cover with an absorbent pad or vermiculite. Do not use paper towels as the primary containment if the liquid is hot, though for ambient temp small spills, they are acceptable if immediately bagged.

    • Place waste in a sealed bag, then into the Halogenated Waste container.

    • Clean surface with soap and water (detergent helps solubilize the lipophilic residue).

C. Waste Disposal (Crucial Compliance)
  • Stream: Halogenated Organic Waste .

  • Do NOT Mix: Never pour this into "General Organic" or "Non-Halogenated" carboys. Even small amounts of bromine can contaminate 20L of solvent, forcing the disposal company to treat the entire volume as halogenated (significantly higher cost and environmental impact).

  • Labeling: Clearly mark the tag with the full chemical name. Avoid abbreviations like "Br-Cyclo" which can be ambiguous to waste technicians.

Storage & Stability

  • Condition: Store in a cool, dry place, preferably dark.

  • Incompatibility: Strong oxidizing agents and strong bases (which can induce elimination reactions to form alkenes).

  • Shelf Life: Re-test purity (GC-MS/NMR) if stored >1 year, as HBr formation is possible.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22913766 (Analog: 1-Bromo-4-ethylcyclohexane). Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from [Link]

Sources

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